Aluminum, tributyl-

Catalog No.
S1502603
CAS No.
1116-70-7
M.F
C12H27Al
M. Wt
198.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aluminum, tributyl-

CAS Number

1116-70-7

Product Name

Aluminum, tributyl-

IUPAC Name

tributylalumane

Molecular Formula

C12H27Al

Molecular Weight

198.32 g/mol

InChI

InChI=1S/3C4H9.Al/c3*1-3-4-2;/h3*1,3-4H2,2H3;

InChI Key

SQBBHCOIQXKPHL-UHFFFAOYSA-N

SMILES

CCCC[Al](CCCC)CCCC

Canonical SMILES

CCCC[Al](CCCC)CCCC

The exact mass of the compound Aluminum, tributyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 4th degree, Reactive - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

safety data sheet for tributylaluminum

Author: Smolecule Technical Support Team. Date: February 2026

Hazards of Organoaluminum Compounds

Based on the chemistry of trimethylaluminum (TMA), organoaluminum compounds like tributylaluminum are generally characterized by two major hazards [1]:

  • Pyrophoricity: They can ignite spontaneously upon contact with air.
  • Violent Reactivity with Pro-Atic Compounds: They react violently with water, alcohols, and other compounds containing active hydrogen (O-H, N-H bonds), potentially leading to fires or explosions.

The table below summarizes the specific hazardous reactions detailed in the research for TMA, which are directly applicable to tributylaluminum.

Hazard Category Reactive Substance Reaction Products & Observations
Reaction with Esters [1] Methyl propionate (as a model for ester-based lubricants) Forms adducts; with excess TMA, produces ketones and aluminum alkoxides (like Me₂AlOMe).
Reaction with Water [1] Water (H₂O) Forms highly active methylaluminoxane (a co-catalyst).
Reaction with Oxygen [1] Oxygen (O₂) Leads to the oxophilic derivatization of Al-C bonds.

Experimental Protocols and Handling Insights

The research into TMA's reactivity provides crucial insights for handling all organoaluminum compounds safely in a laboratory setting.

  • General Handling Protocol: The studies consistently describe experiments conducted under an inert nitrogen (N₂) atmosphere [1]. Reactions often began at low temperatures (-78 °C) before gradual warming to room temperature to control the reaction rate and prevent violent outcomes [1].
  • Specific Reaction with Esters: When modeling the reaction with esters, TMA in toluene was added dropwise to the ester at -78 °C [1]. The reaction progress and products were monitored using NMR spectroscopy (¹H, ¹³C, and ²⁷Al), which confirmed the consumption of the starting ester and the formation of new aluminum-containing species [1].

Chemical Reaction Pathways

The reaction pathways of TMA with esters, as revealed in the research, involve multiple steps. The diagram below visualizes this process, showing the initial adduct formation and subsequent methylation leading to final products.

G Ester Ester Adduct Ester·TMA Adduct Ester->Adduct + 1 eq. TMA Ketone Ketone Intermediate Adduct->Ketone Excess TMA & Heat Alkoxide1 Me₂AlOMe (Dimethylaluminum Methoxide) Adduct->Alkoxide1 Excess TMA & Heat Alkoxide2 Me₂AlOCEtMe₂ (Aluminum Alkoxide) Ketone->Alkoxide2 + 1 eq. TMA Alkoxide2->Adduct Traps TMA Forms Adduct TMA Trimethylaluminum (TMA)

References

pyrophoric behavior of tributylaluminum explained

Author: Smolecule Technical Support Team. Date: February 2026

Pyrophoric Nature of Organoaluminum Compounds

Tributylaluminum belongs to a class of chemicals known as metal alkyls. According to safety data from Purdue University, metal alkyls such as R₃Al (where R is an alkyl group) are explicitly classified as pyrophoric and water-reactive [1].

These materials can ignite spontaneously upon exposure to air or moisture. The reaction with water is particularly hazardous, as it produces heat and hydrogen gas, which is highly flammable [1]. While the search results contain a detailed study on the related compound triethylaluminum (TEA), they do not extend to the specific quantitative data or methodologies for tributylaluminum that your request requires [2].

Experimental Insights from a Related Compound

The in-depth study on triethylaluminum (TEA) provides a useful reference model for understanding the potential hazards of organoaluminum compounds. The key findings and methods from this study are summarized below [2].

Table: Key Hazards and Findings from Triethylaluminum (TEA) Study

Aspect Investigated Key Finding / Methodology
Thermal Decomposition No significant exothermic decomposition was detected via Differential Scanning Calorimetry (DSC) or RADEX calorimeter tests up to 250-270°C.
Reaction with Water Incompatible and highly reactive; mixing TEA and water in a closed vessel led to rapid temperature and pressure increases, producing gaseous compounds like hydrogen, methane, and ethylene.
Influence of Contaminants The presence of aluminum hydroxide (Al(OH)₃) acted as a source of water at high temperatures, exacerbating the reaction's violence.
Experimental Methods Used closed vessel tests with remote mixing (using an explosive), calorimetry (DSC, RADEX), and analysis of gaseous products to understand reaction mechanisms.

Proposed Hazard Assessment Workflow

The following diagram outlines a general experimental workflow for assessing the pyrophoric and reactive hazards of a chemical like tributylaluminum, based on methodologies applied in the TEA study [2].

G cluster_a Thermal Analysis cluster_b Reactivity Testing start Hazard Assessment of Pyrophoric Chemical dsc Differential Scanning Calorimetry (DSC) start->dsc radex Closed Vessel Calorimetry (RADEX) start->radex water Water Reactivity Test (Closed Vessel) dsc->water Identifies Decomp. Onset radex->water Measures Pressure Rise contaminant Contaminant Influence (e.g., with Al(OH)₃) water->contaminant analysis Product Gas Analysis and Data Interpretation contaminant->analysis report Safety Protocol and Report analysis->report

This workflow for hazard assessment integrates thermal analysis and reactivity testing to develop safety protocols [2].

Suggestions for Further Research

To obtain the specific technical data on tributylaluminum you require, I suggest the following avenues:

  • Search Specialized Databases: Directly query scientific databases like ScienceDirect, ACS Publications, or Google Scholar using terms such as "tributylaluminum pyrophoric hazards," "tributylaluminum thermal stability," and "organoaluminum compound combustion."
  • Consult Safety Data Sheets (SDS): Obtain the Safety Data Sheet (SDS) for tributylaluminum from a commercial chemical supplier. These documents contain detailed, product-specific information on hazards, safe handling, and storage.
  • Review Industry Guidelines: Look for safety guidelines and best practices published by major chemical manufacturers or industrial consortia that specialize in organometallic chemistry.

References

Carbon-Aluminum Bond Polarization in Organoaluminum Compounds: Fundamental Concepts, Methodologies, and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Carbon-Aluminum Bond Polarization

The carbon-aluminum (C-Al) bond represents one of the most fundamentally important and synthetically useful linkages in organometallic chemistry, characterized by its pronounced polarization due to the significant electronegativity difference between carbon (2.55) and aluminum (1.61). This substantial electron imbalance creates a bond where aluminum bears substantial partial positive charge (δ+) while carbon carries partial negative charge (δ-), making organoaluminum compounds highly reactive electrophiles that participate in diverse chemical transformations. The polarization of C-Al bonds dictates not only their reactivity but also their structure, bonding characteristics, and applications in synthetic chemistry, ranging from industrial-scale catalysis to sophisticated pharmaceutical synthesis.

Aluminum's position in Group 13 of the periodic table, with its electron-deficient nature and tendency to adopt sp² hybridized configurations, further enhances this bond polarization. The empty p-orbital in tricoordinate aluminum compounds creates an exceptionally strong Lewis acid character, while the nucleophilic nature of the carbon atom enables these compounds to function as both electrophiles and carbon nucleophile sources under appropriate conditions. Recent advances in aluminum chemistry have revealed that this fundamental bond polarization can be strategically modulated through ligand design, coordination environments, and oxidation state control, opening new avenues for synthetic applications that challenge traditional reactivity paradigms. This technical guide examines the core principles, experimental methodologies, and emerging applications of C-Al bond polarization for researchers and drug development professionals seeking to leverage these unique compounds in their work.

Fundamental Principles and Electronic Structure

Aluminum Electronic Configuration and Bonding

The electronic configuration of aluminum ([Ne] 3s² 3p¹) dictates its bonding behavior in organoaluminum compounds, with several key features contributing to the pronounced polarization of C-Al bonds:

  • Electron Deficiency: Aluminum has only three valence electrons, creating a fundamental electron deficiency in its compounds that drives the formation of multicenter bonds and Lewis acid-base adducts. This electron deficiency is partially relieved in tetracoordinate aluminum species but remains a dominant factor in bond polarization.

  • Orbital Energy Mismatch: The high-energy 3p orbital of aluminum interacts poorly with the lower-energy 2p orbital of carbon, creating a significant energy mismatch that contributes to bond polarization and weakness compared to bonds between carbon and earlier period elements.

  • Oxidation State Preferences: Aluminum predominantly exists in the +3 oxidation state across most organoaluminum compounds, though recent advances have stabilized Al(I) and Al(II) states in specialized ligand environments [1]. The Al(III) state has an empty orbital, making it a strong Lewis acid, while Al(I) species with an electron lone pair can function as Lewis bases, creating opportunities for frustrated Lewis pair (FLP) behavior when properly segregated within a molecular structure [1].

Theoretical Framework and Computational Insights

Modern computational approaches have provided profound insights into the electronic structure of organoaluminum compounds, revealing bonding patterns that explain their unique reactivity:

  • Charge Distribution Analysis: Natural Population Analysis (NPA) charges typically show aluminum centers bearing significant positive charge (often +1.5 to +2.0), with carbon atoms in C-Al bonds carrying substantial negative charge (approximately -1.0 to -1.5), confirming the highly polar covalent nature of these bonds.

  • Molecular Orbital Characteristics: The highest occupied molecular orbitals (HOMOs) in organoaluminum compounds typically reside on carbon atoms, while the lowest unoccupied molecular orbitals (LUMOs) are predominantly aluminum-centered, facilitating nucleophilic attack at aluminum and electrophilic attack at carbon.

  • AIM Analysis: Atoms in Molecules (AIM) analysis reveals bond critical points with low electron density and positive Laplacian values, characteristic of electrostatic interactions and consistent with highly polar bonds.

Theoretical studies on model systems like C₂Al₄R₄ have revealed structures with well-separated Al(I) and Al(III) centers that maintain their distinct electronic characteristics without quenching through coordination or disproportionation [1]. In the most stable isomer (C₂Al₄H₄-01), two Al(III) atoms serve as bridgeheads in a quasi-planar C₂Al₂ ring, while two Al(I) atoms coordinate to sp³-hybridized carbon atoms with minimal Al(I)-Al(I) interaction (Mayer bond order = 0.14) [1]. This segregation of oxidation states creates opportunities for designing aluminum-based frustrated Lewis pairs with unique reactivity profiles.

Quantitative Data and Computational Findings

Aluminum Oxidation States and Bond Parameters

Table 1: Oxidation States and Bonding Characteristics in Organoaluminum Compounds

Oxidation State Electronic Configuration Preferred Geometry Representative Examples Key Reactivity Features
Al(I) [Ne] 3s² 3p¹ (two empty orbitals, one lone pair) Linear or bent (coordination-dependent) (Cp*Al)₄, C₂Al₄R₄ isomers Lewis basicity, carbene-like behavior, FLP participation
Al(II) Intermediate electron configuration Variable (often bridge-forming) R₁RAl–AlR₂ Radical character, tendency to disproportionate
Al(III) [Ne] (empty orbitals, strong Lewis acidity) Trigonal planar (tricoordinate) or tetrahedral (four-coordinate) AlR₃, Cp₂Ti(μ-Cl)(μ-CH₂)AlMe₂ Strong electrophilicity, coordination versatility

Table 2: Bond Parameters and Computational Data for Selected C-Al Systems

Compound / System Bond Length (Å) Mayer Bond Order Charge on Al (NPA) Key Feature
C₂Al₄H₄-01 (global minimum) Al(III)-C: 1.99-2.08, Al(I)-C: 2.10-2.15 Al(III)-C: 0.75-0.85, Al(I)-C: 0.45-0.55 Al(III): +1.8, Al(I): +0.3 Well-separated Al(I)/Al(III)
Tebbe reagent (Ti01) Ti-C: 1.95, Al-C: 2.10 (bridging CH₂) Ti-C: 1.2, Al-C: 0.4 Al: +2.1 Titanium-aluminum heterobimetallic
Al(III)-NIL complexes Al-N: 1.85-2.00 (iminepyridine) Al-N: 0.45-0.65 Al: +1.9 to +2.2 Redox-active ligand support
Bonding Analysis in C₂Al₄H₄ Systems

Computational studies of the C₂Al₄H₄ system reveal exceptional diversity in aluminum bonding environments:

  • Global Minimum Structure: The most stable isomer (01) features a quasi-planar C₂Al₂ ring with two tricoordinate Al(III) bridgehead atoms and two one-coordinate Al(I) atoms bound to sp³-hybridized carbons [1]. The Al(III)-Al(III) distance is unusually short (2.622 Å) but has minimal bonding character (Mayer bond index = 0.06), indicating a rigid skeleton effect rather than a genuine bonding interaction [1].

  • Multicenter Bonding Absence: In contrast to many electron-deficient organoaluminum compounds, C₂Al₄H₄-01 is associated with little multicenter bonding, instead featuring predominantly 2-center-2-electron bonds, as confirmed by adaptive natural density partitioning (AdNDP) analysis [1].

  • Electronic Segregation: The spatial separation between Al(I) and Al(III) centers in low-energy C₂Al₄H₄ isomers creates a molecular framework where the Lewis basicity of Al(I) and Lewis acidity of Al(III) remain active, enabling potential FLP behavior [1]. This segregation is maintained through the rigidity of the sp³-hybridized carbon framework.

Experimental Methods and Protocols

Synthesis and Characterization of Organoaluminum Compounds

The experimental investigation of C-Al bond polarization requires specialized synthetic and analytical approaches due to the air- and moisture-sensitive nature of most organoaluminum compounds:

  • Schlenk Line Techniques: All manipulations must be performed under inert atmosphere (argon or nitrogen) using Schlenk lines or gloveboxes to prevent hydrolysis or oxidation of organoaluminum compounds.

  • NMR Spectroscopy: ¹H, ¹³C, and ²⁷Al NMR spectroscopy provide critical insights into structure and bonding. ²⁷Al NMR is particularly valuable for identifying coordination environments, with four-coordinate Al centers typically appearing between 100-200 ppm and six-coordinate Al centers between 0-50 ppm relative to Al(H₂O)₆³⁺ as an external reference.

  • X-ray Crystallography: Single-crystal X-ray diffraction remains the definitive method for structural characterization, though the challenge of obtaining suitable crystals often requires specialized crystallization techniques at low temperatures.

Protocol 1: C-Al Bond Formation via Transmetalation

A general protocol for forming C-Al bonds through transmetalation from organolithium or Grignard reagents:

  • Reaction Setup: In a flame-dried Schlenk flask under argon atmosphere, charge 10 mmol of anhydrous AlCl₃ in 30 mL of dry toluene or hexanes.

  • Cooling and Addition: Cool the suspension to -78°C and slowly add 30 mmol (3.0 equiv) of organolithium or Grignard reagent dropwise with vigorous stirring.

  • Warming and Stirring: Gradually warm the reaction mixture to room temperature and stir for 4-12 hours, monitoring completion by TLC or NMR spectroscopy.

  • Workup: Remove volatile materials under reduced pressure and extract the organoaluminum product into a suitable solvent (e.g., toluene, dichloromethane).

  • Purification: Recrystallize from appropriate solvents at low temperature (-30°C) to obtain analytically pure samples for characterization.

Protocol 2: Cryogenic C-Al Bond Functionalization

Recent methodology for cryogenic Csp³–F bond functionalization using organoaluminum compounds [2]:

  • Reaction Setup: In a dry reaction vessel under inert atmosphere, combine alkyl fluoride substrate (1.0 equiv) and organoaluminum reagent (1.2-1.5 equiv) in appropriate solvent (often chlorobenzene or toluene).

  • Temperature Control: Cool the reaction mixture to -78°C or -40°C using dry ice/acetone or acetonitrile baths, respectively.

  • Reaction Monitoring: Stir at cryogenic temperatures for 30-120 minutes, monitoring reaction progress by ¹⁹F NMR spectroscopy to track C-F bond cleavage.

  • Quenching and Isolation: Carefully quench the reaction with aqueous workup or direct chromatography, depending on product stability.

  • Product Characterization: Analyze products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm structure and assess selectivity.

This protocol achieves remarkable chemoselectivity for C-F bonds over other halides, with complete conversion of primary alkyl fluorides at -40°C within 90 minutes while leaving alkyl chloride, bromide, iodide, and diverse functional groups (alkenyl, alkynyl, ether, ester, hydroxyl, nitrile, nitro, amide) untouched [2].

Analytical Techniques for Assessing Bond Polarization
  • Vibrational Spectroscopy: IR spectroscopy reveals shifts in C-Al bond stretching frequencies (typically 500-650 cm⁻¹) that correlate with bond polarity and coordination state.

  • Electrochemistry: Cyclic voltammetry can identify ligand-centered redox events in non-innocent ligand systems, where aluminum supports redox chemistry without changing oxidation state [3].

  • Computational Methods: High-level quantum mechanical calculations (CBS-QB3, CCSD(T)) provide quantitative measures of charge distribution, bond orders, and orbital interactions that complement experimental data [1].

Reactivity and Applications

C-F Bond Cleavage and Functionalization

The extreme polarization of C-Al bonds enables remarkable reactivity patterns, including the recently demonstrated cryogenic cleavage of C-F bonds - the strongest single carbon-heteroatom bond in organic chemistry (BDE = 485 kJ/mol for primary Csp³-F) [2]. This reaction challenges traditional halide reactivity expectations (C-I > C-Br > C-Cl ≫ C-F) by achieving selective C-F bond functionalization at temperatures as low as -78°C through the action of fluorophilic organoaluminum compounds [2].

The reaction proceeds through a proposed mechanism involving aluminum-ate complexes followed by fast nucleophile transfer, driven by the thermodynamic stability of the Al-F bond formed during the process [2]. This methodology demonstrates exceptional functional group tolerance and enables late-stage functionalization of complex molecules, opening new synthetic avenues for employing alkyl fluorides as practical building blocks in organic synthesis.

Cooperative Catalysis and Bond Activation

Organoaluminum compounds supported by non-innocent ligands (NILs) exhibit sophisticated reactivity through metal-ligand cooperation:

  • Redox Activity: Aluminum complexes with iminepyridine, diiminepyridine, and related NIL systems support reversible electron transfer without aluminum oxidation state changes, enabling catalytic cycles involving ligand-centered redox events [3].

  • Proton Transfer: Aluminum-ligand cooperative bond activation facilitates proton transfer reactions for acceptorless dehydrogenation of formic acid and anilines, and transfer hydrogenation catalysis [3].

  • Hydride Transfer: Coupled electron/proton transfer (proton-coupled electron transfer, PCET) in dihydropyridinate aluminum complexes enables hydride transfer chemistry with lowered kinetic barriers [3].

Applications in Polymer Chemistry and Materials Science

The unique reactivity of organoaluminum compounds continues to enable important applications in polymerization catalysis:

  • Ziegler-Natta Catalysis: M-(μ-Cl)-Al bridged complexes (M = Ti, Zr, V, Cr, Ni) play crucial roles in α-olefin polymerization and diene transformations, though their precise mechanisms remain actively investigated [4].

  • Single-Site Catalysts: Organoaluminum activators generate cationic species from metallocene precatalysts for highly controlled olefin polymerization, with the possible involvement of M-(μ-Cl)-Al species in catalytic cycles [4].

  • Polymer Upcycling: Recent developments demonstrate aluminum-mediated carbon-carbon bond cleavage in polyolefins, converting waste plastics into biodegradable surfactants through aluminum-catalyzed restructuring [5].

Visualization of Key Concepts and Mechanisms

Bond Polarization and Reaction Concepts

G BondPolarization C-Al Bond Polarization Factors Contributing Factors BondPolarization->Factors Effects Reactivity Effects BondPolarization->Effects Factor1 Electronegativity Difference (C: 2.55, Al: 1.61) Factors->Factor1 Factor2 Empty Aluminum p-Orbital Factors->Factor2 Factor3 Oxidation State Preferences Factors->Factor3 Effect1 Strong Lewis Acidity Effects->Effect1 Effect2 Nucleophilic Carbon Centers Effects->Effect2 Effect3 Electrophile Activation Effects->Effect3 Effect4 Unique Chemoselectivity Effects->Effect4

Diagram 1: Fundamental concepts of C-Al bond polarization and its chemical implications

C-F Bond Cleavage Mechanism

G cluster_0 Key Features Start Alkyl Fluoride + Organoaluminum Intermediate Fluorophilic Complex Formation Start->Intermediate Cryogenic Conditions -78°C to -40°C AteComplex Ate Complex Intermediate Intermediate->AteComplex Nucleophile Approach Product C-C Bond Formation + Al-F Bond AteComplex->Product Fast Arylation Transfer Feature1 Selective C-F Cleavage Feature2 Other Halides Tolerated Feature3 Broad Functional Group Compatibility

Diagram 2: Mechanism of cryogenic C-F bond cleavage via organoaluminum reagents

Conclusion and Future Perspectives

The polarization of carbon-aluminum bonds represents a fundamental property that dictates the reactivity and applications of organoaluminum compounds in synthetic chemistry. Recent advances have revealed unexpected reactivities, such as the cryogenic cleavage of C-F bonds that inverts traditional halide reactivity paradigms [2], and the stabilization of well-separated Al(I)/Al(III) systems that function as aluminum-based frustrated Lewis pairs [1]. These developments highlight the continuing potential for discovery in main group organometallic chemistry.

Future research directions will likely focus on several key areas:

  • Ligand Design Strategies: Continued development of non-innocent ligand systems that modulate aluminum reactivity through secondary coordination sphere effects and redox buffering capacity [3].

  • Sustainable Chemistry Applications: Expanding the role of organoaluminum compounds in polymer degradation and upcycling [5], as well as energy storage and conversion technologies.

  • Theoretical Method Development: Advanced computational models that accurately predict and rationalize the unique bonding and reactivity patterns in organoaluminum chemistry.

  • Pharmaceutical Applications: Leveraging the unique chemoselectivity of organoaluminum reagents for late-stage functionalization of complex molecules in drug development.

References

Lewis acidity of trialkylaluminum compounds

Author: Smolecule Technical Support Team. Date: February 2026

Structural Basis and Origin of Acidity

The (R₃Al) primarily stems from the aluminum atom having an incomplete octet in its monomeric, three-coordinate state [1]. To achieve electronic stability, the aluminum center has a strong tendency to accept an electron pair from a Lewis base.

  • Dimeric Structure: Simple trialkylaluminum compounds, such as trimethylaluminum (Al₂Me₆) or triethylaluminum (Al₂Et₆), predominantly exist as dimers in equilibrium with their monomers [1]. In these dimers, alkyl groups (R) bridge the two aluminum atoms.
  • Dynamic Equilibria: These dimers participate in dynamic ligand exchange. For example, in trimethylaluminum, the terminal and bridging methyl groups interchange rapidly, even at room temperature, as observed by NMR spectroscopy [1]. This equilibrium between dimeric and monomeric forms is crucial for their reactivity, as the monomer is the primary Lewis acidic species.
  • Adduct Formation: The Lewis acidity is quantified through their tendency to form stable adducts with Lewis bases like tetrahydrofuran (THF), pyridine, and tertiary amines. This coordination increases the aluminum atom's coordination number to four, resulting in a tetrahedral geometry [1] [2].

Quantitative Characterization and Trends

The Lewis acidity can be measured and compared using various experimental and computational methods. The table below summarizes key characteristics and quantitative data for selected organoaluminum compounds.

Compound / System Structural Features Lewis Acidity Proxies & Observations
Trimethylaluminum (Me₃Al) Dimeric (Al₂Me₆); dynamic monomer-dimer equilibrium [1]. Forms adducts with THF, Et₃N, pyridine; fast Al-Me exchange [1].
Methylaluminoxane (MAO) Complex cages of (AlOMe)ₙ stabilized by "structural" AlMe₃ [3]. Model cluster shows site-specific acidity: Site C > Site B > Site A in propensity to release [AlMe₂]⁺ [3].
Zeolite with EFAL [4] Extra-framework aluminum (EFAL) species in zeolite Y. Lewis acid site concentration quantitatively correlates with EFAL content (via pyridine-FTIR); enhances catalytic reduction rate [4].
AlEt₂Cl [5] Weaker Lewis acid compared to AlCl₃ due to electron-donating ethyl groups [5]. Acts as a fluoride scavenger and halogen source; selective for F/Cl exchange in gem-difluoroalkanes [5].
AlEt₃ [5] Weaker Lewis acid than AlEt₂Cl [5]. Promotes defluorinative elimination in gem-difluoroalkanes to form monofluoroalkenes [5].

Applications in Synthesis and Catalysis

The controlled Lewis acidity of trialkylaluminum and related compounds is exploited in various high-value chemical transformations.

  • Catalytic Activators: Methylaluminoxane (MAO), an oligomeric network of repeating -Al(Me)-O- units, is a critically important co-catalyst in industrial olefin polymerization. Its Lewis acidity functions to activate transition metal precatalysts, for instance, by abstracting a chloride or alkyl ligand to generate a highly reactive, cationic metal center [3].
  • Selective C-F Bond Activation: The ability to fine-tune Lewis acidity by modifying the substituents on aluminum enables highly selective reactions. A notable example is the transformation of unactivated gem-difluoroalkanes, where different aluminum reagents lead to distinct products [5]:
    • AlCl₃ (strong Lewis acid) promotes an intramolecular Friedel-Crafts alkylation.
    • AlEt₂Cl (moderate Lewis acid) selectively achieves F/Cl exchange to yield alkenyl chlorides.
    • AlEt₃ (weaker Lewis acid) induces defluorinative elimination to form monofluoroalkenes.

Experimental Characterization Workflow

The following diagram outlines a general workflow for characterizing the Lewis acidity of aluminum compounds using spectroscopic and catalytic methods, based on the protocols from the search results.

Start Sample Preparation NMR 27Al NMR Spectroscopy Start->NMR FTIR Probe Molecule FTIR (e.g., Pyridine, CO) Start->FTIR Computational Computational Modeling (DFT Calculations) Start->Computational DataCorrelation Data Correlation & Analysis NMR->DataCorrelation FTIR->DataCorrelation Computational->DataCorrelation CatalyticTest Catalytic Test Reaction DataCorrelation->CatalyticTest Validate model

Experimental workflow for characterizing Lewis acidity

Here are detailed methodologies for key experiments cited in the search results:

1. Probe Molecule Adsorption and FTIR Spectroscopy [4]

  • Purpose: To quantify the number and type (Lewis vs. Brønsted) of acid sites.
  • Procedure:
    • The solid sample (e.g., a modified zeolite) is placed in an IR cell and activated under vacuum at elevated temperature to remove water and other contaminants.
    • The probe molecule, such as pyridine, is introduced to the sample at a controlled temperature and pressure.
    • After adsorption, the physisorbed (weakly bound) pyridine is removed by evacuation.
    • FTIR spectra are collected before and after adsorption. The characteristic vibrational bands of the chemisorbed pyridine are analyzed:
      • A band near 1450 cm⁻¹ is assigned to pyridine coordinated to Lewis acid sites.
      • A band near 1540 cm⁻¹ is assigned to pyridine bound to Brønsted acid sites.
    • The concentration of Lewis acid sites can be calculated quantitatively from the intensity of the corresponding IR band.

2. Catalytic Testing via Meerwein-Ponndorf-Verley (MPV) Reduction [4]

  • Purpose: To evaluate the catalytic activity of Lewis acid sites in a test reaction.
  • Procedure:
    • A catalytic reactor is charged with the catalyst (e.g., aluminum-exchanged zeolite Y).
    • A mixture of the substrate (e.g., 4-tert-butylcyclohexanone) and a hydrogen donor solvent (e.g., isopropanol) is introduced.
    • The reaction is conducted at a specific temperature (e.g., 80°C) with stirring.
    • Reaction progress is monitored over time, typically using gas chromatography (GC) to measure the conversion of the ketone to the corresponding alcohol.
    • The initial rate of reaction is calculated and correlated with the concentration of Lewis acid sites determined from pyridine-FTIR.

3. Computational Modeling of Lewis Acid Sites [3]

  • Purpose: To understand the structure and relative acidity of different sites at an atomic level.
  • Procedure:
    • A model cluster is constructed to represent the system, such as the (AlOMe)₁₆(AlMe₃)₆ cage for methylaluminoxane (MAO).
    • Density Functional Theory (DFT) calculations are performed to optimize the geometry of the model and calculate its energy.
    • The tendency of different aluminum sites (e.g., sites A, B, and C in the MAO model) to release cationic fragments like [AlMe₂]⁺ is computed. This is often assessed by calculating the Gibbs free energy change (ΔG) for the dissociation reaction.
    • The results are used to rationalize experimental observations, such as why certain sites are more catalytically active than others.

This guide synthesizes current research to show that the is not a single value but a tunable property that can be understood through a combination of advanced spectroscopic, catalytic, and computational techniques.

References

electron-deficient nature of aluminum in organometallics

Author: Smolecule Technical Support Team. Date: February 2026

Theoretical Foundations of Electron Deficiency

Fundamental Concept and Definition

Electron-deficient organometallic compounds contain insufficient valence electrons to form conventional two-center, two-electron bonds between all adjacent atoms [1]. For aluminum, this arises when the atom has fewer than eight electrons in its valence shell but still forms stable molecular structures through multi-center bonding [2]. Aluminum's electropositive nature (Pauling electronegativity: 1.61) and presence of low-lying vacant p-orbitals create a strong tendency toward electron-deficient bonding [1].

Aluminum's Electronic Configuration and Lewis Acidity

Aluminum ([Ne] 3s² 3p¹) possesses only three valence electrons but has four valence orbitals (one 3s and three 3p), creating an inherent electron deficiency. This configuration makes aluminum a potent Lewis acid, readily accepting electron pairs from donors to achieve electronic stability [1]. The extent of electron deficiency varies with substitution pattern and coordination environment, with trialkylaluminum compounds (AlR₃) exhibiting the most pronounced effects.

Structural Evidence and Bonding Patterns

Classic Examples: Dimerization and Bridging

Trimethylaluminum (AlMe₃) exists as a dimeric gas-phase structure [AlMe₃]₂ with aluminum atoms in tetrahedral coordination [1]. The bridging methyl groups form three-center, two-electron (3c-2e) bonds through overlap of aluminum sp³ hybrid orbitals and carbon sp³ orbitals.

G Al Atom 1 Al Atom 1 Bridging CH3 Group Bridging CH3 Group Al Atom 1->Bridging CH3 Group 3c-2e Bond Terminal CH3 Terminal CH3 Al Atom 1->Terminal CH3 Al Atom 1->Terminal CH3 Al Atom 2 Al Atom 2 Al Atom 2->Bridging CH3 Group Al Atom 2->Terminal CH3 Al Atom 2->Terminal CH3

Figure 2: Three-center, two-electron bonding in Al₂Me₆ dimer

Contemporary Research: Heterobimetallic Complexes

Recent advances include heterobimetallic dimetallocenes, such as the lithium-aluminum complex where a lithium atom bridges between a cyclopentadienyl ligand and aluminum center [3]. The Al-Li bond exhibits high ionic character with significant dispersion interactions between isopropyl substituents [3]. X-ray diffraction reveals the aluminum center in pentaisopropylcyclopentadienylaluminylene exhibits η⁵-coordination to the cyclopentadienyl moiety with Al–C bond lengths of 2.207(3)-2.244(3) Å [3].

Quantitative Analysis of Aluminum-Carbon Bonds

Table 1: Thermodynamic Parameters of Organoaluminum Compounds

Compound M-C Bond Energy (kJ/mol) ΔHf (kJ/mol) Boiling Point (K) Structure
AlMe₃ 276.1 -129.7 399.2 Dimeric
AlEt₃ ~265 -125.5 453.2 Dimeric
AliBu₃ ~260 -120.9 483.2 Dimeric
Cp*Al N/A N/A Sublimes at 323K Tetrameric [3]

Table 2: Comparative Bond Energies of Group 13 Methyl Compounds

Compound M-C Bond Energy (kJ/mol) Volatility Electron Deficiency
BMe₃ 364.0 High Moderate
AlMe₃ 276.1 Moderate High
GaMe₃ 246.9 High Low
InMe₃ 171.5 Moderate Minimal

The data reveals a clear trend of decreasing bond energy down Group 13, consistent with poorer orbital overlap with larger, more diffuse atomic orbitals [1]. Aluminum occupies a distinctive position with moderate bond strength but pronounced electron deficiency.

Spectroscopic and Computational Evidence

NMR Spectroscopy

²⁷Al NMR spectroscopy provides crucial insights into aluminum's coordination environment. Monomeric cyclopentadienylaluminylenes exhibit characteristic upfield chemical shifts of δ(²⁷Al) = -150 to -170 ppm, while tetrameric aggregates appear at δ(²⁷Al) = -60 to -110 ppm [3]. This shift difference reflects increased π-bonding interactions in monomeric species, resulting in larger HOMO-LUMO gaps and reduced paramagnetic shielding contributions.

Computational Analyses

Density functional theory (DFT) calculations on pentaisopropylcyclopentadienylaluminylene reveal a positively charged aluminum center (+0.70-0.81 atomic units by natural population analysis) [3]. Frontier molecular orbitals consist of a lone pair at aluminum (HOMO) and degenerate 3p orbitals (LUMO) [3]. Quantum theory of atoms in molecules (QTAIM) analyses confirm the ionic character of Al-Cp interactions in these systems [3].

Experimental Protocols and Methodologies

Synthesis of Monomeric Cyclopentadienylaluminylene [3]

Principle: Utilize steric protection with pentaisopropylcyclopentadienyl (⁵Cp) ligands to prevent oligomerization.

Procedure:

  • Begin with (pentamethylcyclopentadienyl)aluminum(I) tetramer precursor
  • React with ⁵CpLi∙OEt₂ (1:1 molar ratio) in ethereal solvent
  • Separate monomeric (⁵Cp)aluminylene from tetrameric byproducts
  • Purify by sublimation under vacuum at 323 K
  • Characterize by ¹H/²⁷Al NMR and X-ray diffraction

Key Characterization:

  • ²⁷Al NMR (C₆D₆): δ = -154 ppm (ω½ = 521 Hz)
  • Solid-state ²⁷Al NMR: δ = -154 ppm (SPE/MAS, 13 kHz)
  • X-ray: Monomeric, η⁵-coordinated Cp ring, Al–Cpcentroid = 1.948(3) Å
Synthesis of Heterobimetallic Aluminum Complexes [4]

Principle: "Transition metal first" strategy for constructing Al–M bonds (M = Rh, Ir).

Procedure:

  • Start with Vaska's complex analogs [M(PPh₃)₂(CO)Cl] (M = Ir, Rh)
  • React with AgNO₃ or AgOTf in presence of bridging ligand (pyridinemethanol, hydroxypyridine, hydroxyquinoline)
  • Isolate monometallic precursor via crystallization
  • Treat with triisobutylaluminum (1 eq) in THF at room temperature
  • Monitor by ¹H NMR for diagnostic Al-alkyl signals (δ -0.29 to 0.02 ppm)

Key Considerations:

  • Anion effects (NO₃⁻ vs OTf⁻) minimally influence donor properties
  • Tetrahedral aluminum coordination confirmed by DFT
  • Fast quadrupolar relaxation prevents ²⁷Al NMR observation in low-symmetry environments

Biological and Pharmaceutical Applications

Anti-inflammatory Organometallics

While aluminum complexes are less explored than precious metals, electron-deficient organometallics show significant therapeutic potential. Half-sandwich ruthenium, osmium, and iridium complexes exhibit dose-dependent inhibition of LPS-induced NO production in RAW 264.7 murine macrophages and MRC-5 fibroblast cells [5]. Iridium complexes with carborane and benzene-dithiolato ligands demonstrate particularly non-cytotoxic anti-inflammatory responses [5].

Structure-Activity Relationships

The anti-inflammatory activity correlates with the complexes' electron-deficient character and unique solution chemistry compared to organic drugs [5]. This suggests potential for novel mechanisms of action distinct from traditional anti-inflammatory compounds.

Stability and Reactivity Considerations

Thermal Stability

Organoaluminum compounds are generally thermodynamically unstable with respect to decomposition pathways but exhibit kinetic stability due to high activation barriers [1]. For example, while ΔG for decomposition of EtAl to AlH and ethylene is negative, the reaction proceeds slowly without catalysts.

Air and Moisture Sensitivity

Most organoaluminum compounds are highly pyrophoric and require handling under inert atmosphere [1]. Their susceptibility to hydrolysis increases with M-C bond polarity and availability of low-lying empty orbitals on aluminum [1].

Conclusion and Future Directions

The enables diverse structural motifs from simple dimers to sophisticated heterobimetallic complexes. This fundamental property underpins applications in catalysis, materials science, and emerging biological applications. Future research directions include:

  • Developing aluminum-based ligands with tunable electronic properties
  • Exploiting aluminum's oxophilicity for selective bond activation
  • Designing aluminum-containing therapeutics with novel mechanisms

References

tributylaluminum Ziegler-Natta catalyst preparation method

Author: Smolecule Technical Support Team. Date: February 2026

Ziegler-Natta Catalyst Preparation: A Workflow

The preparation of a heterogeneous Ziegler-Natta catalyst is a multi-step process where tributylaluminum can act as a co-catalyst. The following diagram outlines the general workflow, from support preparation to final polymerization.

Support Preparation (MgCl₂) Support Preparation (MgCl₂) TiCl₄ Impregnation TiCl₄ Impregnation Support Preparation (MgCl₂)->TiCl₄ Impregnation  Reacts with TiCl₄ to form active sites Catalyst Precursor Catalyst Precursor TiCl₄ Impregnation->Catalyst Precursor  Creates solid Ti-Mg complex Co-catalyst Activation Co-catalyst Activation Catalyst Precursor->Co-catalyst Activation  Inert atmosphere required Active Catalyst System Active Catalyst System Co-catalyst Activation->Active Catalyst System  e.g., with Al(Bu)₃ Olefin Polymerization Olefin Polymerization Active Catalyst System->Olefin Polymerization  e.g., Ethylene or Propylene

Detailed Experimental Protocols

This section details the methodology based on general principles and a specific example for producing Ultra-High Molecular Weight Polyethylene (UHMWPE).

Support and Catalyst Precursor Synthesis

The activity and stereoselectivity of the catalyst heavily depend on the support structure [1] [2].

  • Key Materials:

    • Anhydrous Magnesium Chloride (MgCl₂)
    • Ethanol (anhydrous)
    • 2-Ethyl-1-hexanol (or similar emulsifier, optional)
    • Titanium Tetrachloride (TiCl₄)
    • Inert hydrocarbon solvents (e.g., n-heptane, n-hexane)
  • Procedure for Spherical MgCl₂·nEtOH Adduct:

    • Melting: Under a strict nitrogen atmosphere, melt anhydrous MgCl₂ and anhydrous ethanol together at a elevated temperature (e.g., 120 °C) to form a uniform MgCl₂·nEtOH melt. The typical molar ratio of EtOH/MgCl₂ is between 2.5 and 3.0 [1] [3].
    • Emulsification (Optional): To control particle morphology, add an emulsifier like Span 80 (e.g., 1.0% by weight) to the melt. This step promotes the formation of highly spherical catalyst particles, which is beneficial for reactor operation and polymer morphology [2].
    • Quenching: The molten adduct is then dispersed by adding it to a cold, dry, and vigorously stirred inert hydrocarbon solvent like heptane or hexane, cooled to -20 °C to 0 °C. This rapid cooling ("melt quenching") produces solid, spherical adduct particles.
    • Washing: The solid adduct particles are filtered and washed repeatedly with dry solvent to remove any unreacted materials and then dried under vacuum.
  • Procedure for TiCl₄ Impregnation:

    • Reaction: Suspend the spherical MgCl₂·nEtOH adduct in cold, pure TiCl₄ or a solution of TiCl₄ in an inert solvent. The mixture is typically heated, for example, to 80-120 °C for 1-2 hours with stirring.
    • Isolation: After the reaction, the solid is allowed to settle, the liquid is decanted, and the solid catalyst precursor is filtered.
    • Purification: The solid is washed multiple times with a dry, hot inert hydrocarbon (e.g., n-hexane at 60-80 °C) until the washings become colorless, indicating the removal of excess TiCl₄ and reduction byproducts.
    • Storage: The final catalyst precursor (MgCl₂/TiCl₄) is stored as a dry, free-flowing powder under a pure nitrogen or argon atmosphere.
Catalyst Activation and Polymerization Protocol

This protocol is adapted from a study that used tri-isobutylaluminum (TiBA) to produce UHMWPE, highlighting a co-catalyst choice that minimizes chain transfer [3]. The principles apply to tributylaluminum, though activity may vary.

  • Key Materials:

    • Catalyst Precursor (MgCl₂/TiCl₄ from above)
    • Tributylaluminum (TnBAl) or Tri-isobutylaluminum (TiBA)
    • Polymerization-grade monomer (e.g., Ethylene, 99.99% purity)
    • Hydrogen gas (for molecular weight control, if needed)
    • n-Hexane or n-Heptane (as polymerization diluent)
  • Slurry-Phase Polymerization Procedure:

    • Reactor Preparation: A glass or stainless-steel reactor (e.g., a 1-liter Buchi autoclave) is thoroughly baked and purged with inert gas (N₂ or Ar) to remove moisture and oxygen.
    • Charging: The reactor is charged with a precise volume of dry, purified n-hexane under a nitrogen blanket.
    • Co-catalyst Addition: A calculated amount of tributylaluminum (typically as a solution in hexane) is injected into the reactor using a gas-tight syringe. The molar ratio of [Al]/[Ti] is a critical parameter and should be optimized (see Table 2).
    • Monomer Saturation: The reactor content is stirred and saturated with the monomer (ethylene) at the desired pressure.
    • Catalyst Injection: The catalyst precursor (MgCl₂/TiCl₄) is suspended in a small amount of dry hexane and injected into the reactor to initiate polymerization.
    • Polymerization: The reaction is allowed to proceed for a set duration (e.g., 1 hour) while maintaining constant monomer pressure and temperature by continuous feeding.
    • Termation: The polymerization is terminated by venting the monomer and adding a small amount of acidified alcohol (e.g., 10% HCl in ethanol) to the reaction mixture to deactivate the catalyst.
    • Polymer Recovery: The polymer slurry is filtered, and the solid polymer is washed repeatedly with ethanol and distilled water, then dried under vacuum at 60 °C to a constant weight.

Key Experimental Parameters and Performance Data

Optimizing the reaction conditions is crucial for achieving the desired polymer properties. The following tables summarize critical parameters based on the literature.

Table 1: Catalyst Preparation Parameters and Their Effects

Parameter Typical Range / Example Role & Impact
Support Type MgCl₂·2.8EtOH adduct [3] Creates high-surface area support for TiCl₄; controls polymer morphology.
Emulsifier Use 1.0 wt.% Span 80 [2] Increases sphericity of catalyst particles, can boost activity by ~40%.
TiCl₄ Loading N/A Determines the number of potential active sites. Higher loading can increase activity.
Internal Donor Diethyl phthalate, Diisobutyl phthalate [4] [5] Improves stereoselectivity (tacticity) in polypropylene production.

Table 2: Polymerization Conditions and Outcomes with Al(Bu)₃-type Co-catalysts

Parameter Effect on Polymerization Example Data / Optimal Range
Co-catalyst Type Tri-isobutylaluminum (TiBA) is less active towards chain transfer, favoring UHMWPE formation [3]. Tributylaluminum (TnBA) is a common, highly active co-catalyst. TiBA recommended for UHMWPE [3].
[Al]/[Ti] Molar Ratio Critical for activating Ti sites; too high or too low reduces activity. Optimal range often 50-150 [3].
Polymerization Temperature Affects activity, molecular weight, and polymer microstructure. For UHMWPE: 50-70 °C [3].
Monomer Pressure Higher pressure typically increases reaction rate. UHMWPE can be produced even at low pressure (e.g., 2 bar) [2].
Resulting Activity Measure of catalyst efficiency. Up to 40% increase with emulsifier [2].
Molecular Weight (Mv) Target property for UHMWPE. > 1.5 × 10⁶ g/mol, up to 3.1-5.2 × 10⁶ g/mol [3].

Critical Safety and Handling Notes

The components used in Ziegler-Natta catalyst systems are highly reactive and require extreme caution.

  • Air- and Moisture-Sensitivity: All catalysts and co-catalysts, including tributylaluminum and the catalyst precursor, are pyrophoric (ignite spontaneously in air) and react violently with water [6] [4]. All procedures must be conducted under an inert atmosphere (high-purity N₂ or Ar) using Schlenk-line or glovebox techniques.
  • Handling of TiCl₄: Titanium tetrachloride is a corrosive liquid that reacts with moisture in air to release HCl gas, which is highly toxic and corrosive. It must be handled in a well-ventilated fume hood.
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including fire-resistant lab coat, safety goggles, face shield, and chemical-resistant gloves.

Research Application Notes

  • Co-catalyst Selection: The choice of co-catalyst (e.g., TnBAl vs. TiBA vs. Triethylaluminum (TEAL)) is a key variable. TiBA has been shown to be particularly effective for UHMWPE due to its lower chain transfer activity [3].
  • Morphology Control: The "replica effect" is a powerful concept where the morphology of the catalyst particle is directly replicated in the polymer particle. Using a spherical MgCl₂ support is key to producing free-flowing polymer granules that are essential for industrial gas-phase or slurry processes [1] [2].
  • Beyond Polyethylene: While this guide focuses on polyethylene, Ziegler-Natta catalysts are also paramount for producing stereoregular polypropylene. For this application, the use of internal and external electron donors is essential to control tacticity [4] [5].

References

how to synthesize tributylaluminum laboratory procedure

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Methods for Trimethylaluminum (TMA)

The core principles and reaction setups from TMA synthesis may be adaptable. The following table summarizes two common catalytic methods.

Method Name Core Reaction Key Feature Catalyst Role
Alkali Metal Reduction with Fluoride Catalyst [1] (CH₃)₂AlCl + 2 Na → 1/3 (CH₃)₃Al + NaCl + Al (uncatalyzed); Improved with NaF [1] Prevents reactor fouling by stopping NaCl/Al from coating sodium metal [1]. NaF believed to convert (CH₃)₂AlCl to (CH₃)₂AlF, which is more easily reduced, regenerating NaF [1].
Metal/Methyl Chloride Catalytic System [2] CH₃AlCl₂ + M + CH₃Cl → (CH₃)₃Al + MClₓ (M = Na, K, Mg) [2] Integrates methyl chloride to react with in-situ generated aluminum, preventing issues with metallic aluminum byproducts [2]. Metals/ions (e.g., Cu, Fe, Ni) ranking after Al in the electrochemical series significantly increase reaction rate [2].

Detailed Experimental Protocol: Alkali Metal Reduction with NaF Catalyst

This procedure is adapted from US5015750A for the synthesis of trimethylaluminum from dimethylaluminum chloride (DMAC) and sodium, using sodium fluoride (NaF) as a catalyst [1].

Reaction Setup
  • Apparatus: Use a four-necked flask (e.g., 2-liter) equipped with:
    • A mechanical agitator.
    • A thermowell.
    • A dropping funnel.
    • A sodium bead charge port.
    • An oil-jacketed condenser with a stillhead and a receiver.
  • Heating: Place the flask in a temperature-controlled oil bath.
  • Atmosphere: Ensure the system is purged and maintained under an inert atmosphere (e.g., nitrogen or argon).
Reagents
  • Dimethylaluminum chloride (DMAC)
  • Sodium metal (beads)
  • Sodium fluoride (NaF), 1 to 10 mole % relative to DMAC [1]
  • High-boiling solvent (e.g., mineral oil)
Procedure
  • Initial Charge: Add mineral oil (e.g., 200 ml) and NaF (e.g., 3.5 g, 0.083 mol) to the reaction flask [1].
  • Sodium Addition: Add sodium beads (e.g., 45.8 g, 1.991 mol) to the flask [1].
  • Heating and Stirring: Heat the flask to 135-150°C with vigorous stirring to create a dispersion of molten sodium in the oil [1].
  • DMAC Addition: Add DMAC (e.g., 110 ml) dropwise from the dropping funnel over about 85 minutes [1].
  • Post-Reaction Stirring: Continue stirring and heating for an additional 2.5 hours after DMAC addition is complete [1].
  • Isolation: After the reaction mixture cools, isolate TMA from the black, free-flowing bottoms by 1-plate vacuum distillation [1].
Typical Results and Yield
  • In a scaled-up example (10-gallon reactor), this method yielded trimethylaluminum with high purity (≤ 0.03 wt% DMAC) and a yield of 86.5% [1].
  • The reactor bottoms were easily removable, non-pyrophoric, and without large lumps, demonstrating the effectiveness of the NaF catalyst in preventing fouling [1].

Critical Safety and Handling Protocols

Organoaluminum compounds are extremely hazardous and require stringent safety measures.

  • Pyrophoricity: Trimethylaluminum is highly pyrophoric, igniting instantly upon contact with air [3] [4]. All procedures must be conducted in an inert atmosphere (e.g., nitrogen or argon glovebox) using Schlenk-line techniques.
  • Water-Reactivity: It reacts violently with water, releasing flammable methane gas [4]. The reaction energy can cause ignition.
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including fire-retardant lab coats, face shields, and thermally resistant gloves.
  • Emergency Planning: Have a contingency plan for leaks or spills. Water sprinklers are not suitable for suppressing TMA fires [3]. FM Global standards recommend specialized cabinets with nitrogen inerting systems, optical flame detectors, and spill containment reservoirs [3].
  • Training: These compounds should only be handled by individuals specifically trained in their safe use [5].

Application and Workflow

The synthesis of trialkylaluminum compounds like TMA is a cornerstone of organometallic chemistry with broad industrial applications. The following diagram outlines the general workflow for synthesis and a key application.

G Start Start: Synthesis Planning A1 Method Selection: Alkali Metal Reduction vs. Metal/Methyl Chloride System Start->A1 A2 Inert Atmosphere Setup (Schlenk Line or Glovebox) A1->A2 A3 Catalyst Addition (e.g., NaF) A2->A3 A4 Controlled Reaction and Heating A3->A4 A5 Product Isolation (Vacuum Distillation) A4->A5 A6 Analysis and Storage (Under Inert Gas) A5->A6 B1 TMA as Catalyst Precursor B2 Reaction with Water B1->B2 B3 Methylaluminoxane (MAO) B2->B3 B4 Polyolefin Production (e.g., Polyethylene) B3->B4

Adaptation for Tributylaluminum Synthesis

While the methods above are for TMA, the general approach may be adaptable for tributylaluminum:

  • Potential Starting Materials: Instead of methylaluminum chlorides (e.g., DMAC), you would use butylaluminum chlorides. Instead of methyl chloride, you would use butyl chloride.
  • Reaction Considerations: The longer carbon chain of the butyl group will influence reactivity, boiling points, and solubility. You will need to optimize reaction temperature, time, and catalyst loading accordingly. The core safety principles remain identical.

References

handling and storage procedures for tributylaluminum

Author: Smolecule Technical Support Team. Date: February 2026

Properties and Hazards of Tributylaluminum

Tributylaluminum (TBA) is a pyrophoric and water-reactive organoaluminum compound. Pyrophoric substances ignite spontaneously upon contact with air, and water-reactive substances react violently with water, posing significant fire and explosion risks [1].

The table below summarizes its key identifiers and hazards:

Property Description
CAS Number 1116-70-7 [1]
Molecular Formula C₁₂H₂₇Al [1]
Hazard Codes F (Flammable), C (Corrosive) [1]
Risk Phrases R11 (Highly Flammable); R14/15 (Reacts violently with water, liberating extremely flammable gases); R34 (Causes burns) [1]
Hazard Class 4.2 (Substances liable to spontaneous combustion) [1]

Storage Protocols

Proper storage is critical to prevent dangerous reactions. The core principle is segregation by hazard class [2].

  • Primary Storage Condition: Store in a "water-free area" to prevent contact with moisture [1].
  • Segregation from Incompatible Materials:
    • Acids and Bases: Segregate from both mineral and organic acids, as well as alkalis (bases) [2].
    • Oxidizers: Store separately from oxidizing agents [2].
    • Water-Reactives: While TBA itself is water-reactive, the segregation table indicates it should be stored separately from other classes of water-reactive chemicals [2].
  • Containment: Use sealed, air-impermeable containers to prevent exposure to air and moisture. A dedicated corrosive storage cabinet is recommended for safety [2].

Handling and Operational Procedures

General Handling Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, face shield, and flame-resistant gloves. Consult the specific Safety Data Sheet (SDS) for definitive PPE requirements.
  • Engineering Controls: Perform all handling and transfer operations in an inert atmosphere, such as inside a glove box, or using Schlenk line techniques to exclude air and moisture [1].
  • Work Area: Ensure the work area is well-ventilated and clear of any ignition sources (e.g., open flames, hot surfaces).
First Aid and Emergency Response
  • Inhalation: Remove to fresh air and seek immediate medical attention.
  • Skin Contact: Immediately brush off any solid material. Wash contaminated skin with plenty of water and soap. Remove contaminated clothing and seek medical attention [1].
  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
  • Fire: Use a Class D fire extinguisher for metal fires. Do not use water or conventional extinguishers.

Spill and Waste Disposal

  • Spill Management: For small spills, immediately cover with an inert, dry absorbent material (e.g., sand) and place it in a suitable container for disposal. For large spills, evacuate the area and call for emergency services.
  • Waste Disposal: Collect all waste TBA and contaminated materials in compatible, clearly labeled containers under an inert atmosphere. Dispose of as hazardous waste in accordance with local, regional, and national regulations.

Experimental Setup and Process Workflow

The following diagram outlines the logical workflow for the safe handling of tributylaluminum in a laboratory setting, integrating the key protocols discussed.

G Start Start TBA Procedure Prep Preparation Phase Review SDS & Protocols Designate Inert Work Area Start->Prep PPE Don Appropriate PPE (Acid-resistant gloves, Face shield, Lab coat) Prep->PPE Setup Setup Under Inert Atmosphere (Glove Box or Schlenk Line) PPE->Setup Operation Perform Experimental Operation with TBA Setup->Operation Cleanup Post-Operation Cleanup Decontaminate Equipment Operation->Cleanup Waste Waste Management Collect in Labeled Container under Inert Atmosphere Cleanup->Waste End End Procedure Waste->End

Critical Safety Notes

  • Do Not Store Aqueous Solutions: Never store pre-mixed solutions like Nitol (nitric acid and ethanol) as they can become explosive. Prepare them immediately before use [2].
  • Secondary Containment: Always use secondary containment (e.g., chemical-resistant drip trays) for all liquid chemicals to contain spills or leaks [2]. Ensure the tray material is compatible (e.g., avoid aluminum trays with strong bases).

Information Gaps and Further Research

The available search results provide a strong foundational understanding but lack the depth required for fully detailed application notes. Key information missing includes:

  • Detailed quantitative data (e.g., vapor pressure, exact autoignition temperature).
  • Specific container types and seal specifications.
  • Step-by-step, validated analytical methods for quantifying TBA.
  • Detailed first-aid and emergency shower/eyewash protocols.

To create comprehensive protocols, you should consult the full Safety Data Sheet (SDS) from a certified chemical supplier and refer to specialized manuals on handling pyrophoric materials, such as the Prudent Practices in the Laboratory handbook published by the National Research Council.

References

tributylaluminum in alpha-olefin production process

Author: Smolecule Technical Support Team. Date: February 2026

The Ziegler Process for Alpha-Olefin Production

The modified Ziegler process, used by major producers like INEOS, is a key method for producing a distribution of linear alpha-olefins (LAOs) like 1-hexene and 1-octene [1]. The following diagram illustrates the core two-step workflow of this stoichiometric Ziegler process.

ZieglerProcess Alpha-Olefin Production via Ziegler Process Start Start Step1 Step 1: Chain Growth Triethylaluminum (TEA) + Excess Ethylene • High Pressure (>1000 psig) • Temperature <400°F Start->Step1 Step2 Step 2: Displacement & Recovery Trialkylaluminum + Ethylene • High Temperature (>400°F) • Lower Pressure Step1->Step2 Product Product Mixture Statistical Distribution of Linear Alpha-Olefins (C4-C20+) Step2->Product Catalyst Recovered Catalyst Triethylaluminum (TEA) Step2->Catalyst Recycled

This process relies on organoaluminum chemistry [2]:

  • Step 1 - Chain Growth: Triethylaluminum (TEA) reacts with excess ethylene at high pressure and relatively low temperature. Multiple ethylene molecules insert into the aluminum-carbon bonds, forming a mixture of long-chain trialkylaluminum compounds.
  • Step 2 - Displacement & Recovery: The long-chain trialkylaluminum compounds are then reacted with more ethylene at higher temperature and lower pressure. This displaces the long chains as alpha-olefins and regenerates the TEA catalyst for recycling.

Protocol: Synthesis of Trialkylaluminum Derivatives

The following table summarizes a published method for synthesizing trialkylaluminum compounds from non-solvated aluminum hydride and α-olefins, which is closely related to the chemistry in the Ziegler process [3].

Parameter Description
Objective Synthesis of trialkylaluminum derivatives via hydroalumination of α-olefins.
Reaction Non-solvated polymeric (AlH₃)ₙ + α-Olefins → R₃Al
Standard Conditions Temperature: 120-140 °C.
Mechanochemical Activation Can be used to accelerate the reaction.
Catalytic Initiation Addition of catalytic R₃Al or ate-complexes (e.g., LiAlR₄, NaAlR₄).
Catalytic Conditions Temperature: 60-90 °C (with ate-complexes). Higher reaction rate, yields R₃Al free from carbalumination by-products and α-olefin dimers.

Key Considerations for Researchers

For scientists working in this field, the following points are crucial:

  • Industrial Relevance: The Ziegler process is a major industrial workhorse. Understanding the chemistry of organoaluminum compounds like triethylaluminum is fundamental to grasping large-scale alpha-olefin production [1] [2].
  • Process Flexibility and Challenge: While highly effective, a key industrial challenge of the Ziegler and similar processes is producing a wide distribution of alpha-olefin chain lengths (e.g., C4 to C20+). Balancing the supply and demand for all these different products is complex [2].
  • Catalyst Specificity: The experimental protocol shows that the choice of catalyst (e.g., using ate-complexes) can significantly improve reaction efficiency and product purity by lowering the required temperature and suppressing unwanted side reactions [3].

Reference Summary

The following table summarizes the key sources that inform this application note.

Reference Key Contribution
[1] Industrial application of the modified Ziegler process for commercial LAO production.
[3] Synthetic methodology for trialkylaluminum compounds from AlH₃ and α-olefins.
[2] Detailed technical overview of Ziegler process mechanics and industrial context.

References

Synthetic Methods for Trialkylaluminum Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes two primary one-step methods for synthesizing trialkylaluminum and related dialkylaluminum hydride compounds, as described in the literature [1] [2] [3].

Method Core Reaction Example Reagents Key Products
Hydrolysis of Alkylaluminum Chlorides [1] ( \text{MAlH}_4 + \text{R}_2\text{AlHal} + \alpha\text{-olefin} ) MAlH4 (M = Li, Na); R2AlHal (Hal = Cl, Br); 3-methylbut-1-ene, hex-1-ene, etc. R3Al, R2AlH, R2R"Al, RR"AlH
Reaction with Silica [2] ( \text{R}_3\text{Al} + \text{Silica Gel} ) Trimethylaluminum (Me3Al), Triethylaluminum (Et3Al) Surface-bound alkylaluminum species

Experimental Protocol Overview

Based on the search results, here is a generalized protocol inspired by the one-step synthesis method.

Protocol: One-step Synthesis of Trialkylaluminum/Dialkylaluminum Hydrides [1]

  • Reaction Setup

    • Perform all manipulations using standard Schlenk techniques or in a glovebox under an inert atmosphere (e.g., argon or nitrogen) [3].
    • In a suitable reaction vessel, combine the alkaline metal aluminum hydride (MAlH₄, e.g., NaAlH₄) and the alkylaluminum chloride (R₂AlCl) in an appropriate anhydrous solvent.
  • Initiation and Addition

    • Initiate the reaction, often by warming the mixture slightly.
    • Slowly add the α-olefin (e.g., hex-1-ene or oct-1-ene) to the reaction mixture.
  • Reaction Completion

    • Stir the mixture for a designated period until the reaction is complete, as monitored by a suitable analytical technique.
  • Work-up and Isolation

    • The trialkylaluminum or dialkylaluminum hydride product may be isolated using techniques such as distillation or separation from a complex mixture. One known method involves exploiting the formation of complexes with low molecular weight saturated hydrocarbons, followed by a displacement reaction with a nitrogen-based complexing agent to separate the trialkylaluminum compounds [4].

> Critical Safety Note: Trimethylaluminum and other trialkylaluminum compounds are extremely pyrophoric (ignite spontaneously in air) and must be handled with extreme caution using proper techniques under an inert atmosphere [3].

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for the synthesis.

G start Start Reaction Setup inert Perform under Inert Atmosphere start->inert combine Combine Reagents: MAlH₄ + R₂AlCl in anhydrous solvent inert->combine initiate Initiate Reaction combine->initiate add_olefin Add α-olefin initiate->add_olefin stir Stir Mixture add_olefin->stir monitor Monitor Reaction Completion stir->monitor monitor->stir Continue Reaction isolate Isolate Product monitor->isolate Reaction Complete end Product Obtained isolate->end

References and Further Reading

  • Gavrilenko, V.V. (2003). One-step synthesis of trialkylaluminum derivatives and dialkylaluminum hydrides by the reaction of alkaline metal aluminum hydrides with α-olefins and alkylaluminum chlorides. Russian Chemical Bulletin, 52, 168–169 [1].
  • Experimental and computational studies of trialkylaluminum and alkylaluminum chloride reactions with silica. J Phys Chem B. (2005). 109(12), 5667-77 [2].
  • Stepwise Synthesis of Carboxyalumoxanes through Well-Defined Organoaluminum and Organogallium Carboxylatohydroxides. Inorg Chem. (2025). 64(18), 8981–8991 [3].
  • US3328446A - Composition and process for separation of trialkylaluminum compounds [4].

References

tributylaluminum chain transfer agent polymerization

Author: Smolecule Technical Support Team. Date: February 2026

Workflow for Chain Transfer Agent Screening

The diagram below outlines a high-throughput workflow for screening and optimizing a chain transfer polymerization, which can be adapted for tributylaluminum [1] [2].

G Start Start: Define Parameter Space Prep Prepare Catalyst & CTA Stock Solutions Start->Prep React High-Throughput Polymerization Prep->React Monitor Real-Time Monitoring (NMR, SEC) React->Monitor Analyze Analyze Polymer (Mw, PDI, End-group) Monitor->Analyze Model Kinetic Modeling & Data Fitting Analyze->Model Decision Model Accurate? Model->Decision Optimize Bayesian Optimization for New Conditions Optimize->Prep Suggest New Experiment Decision->Optimize No End End: Generalized Model Decision->End Yes

Experimental Protocol for Chain Transfer Polymerization Screening

This protocol synthesizes methods from the search results for high-throughput screening of chain transfer agents (CTAs), which you can apply to tributylaluminum [1] [2].

Objective: To screen polymerization conditions and determine the chain transfer constant (C_s) for a CTA.

Materials:

  • Monomer: (e.g., Ethylene, Vinyl Acetate, Butyl Acrylate [1])
  • Catalyst/Initiator: (e.g., Nickel α-diimine catalyst activated by MAO [2] or AIBN [1])
  • Chain Transfer Agent (CTA): Tributylaluminum (TnBA). Caution: Pyrophoric! Handle under inert atmosphere.
  • Solvent: Anhydrous Toluene or other suitable solvent.
  • Equipment: Parallel pressure reactors or an automated flow chemistry platform with online NMR and SEC [1] [2].

Procedure:

  • Preparation of Stock Solutions (In a Glovebox):

    • Prepare a catalyst stock solution (e.g., 1.0 x 10⁻³ M in toluene). Activate with methylaluminoxane (MAO) if required [2].
    • Prepare a 1.2 M stock solution of tributylaluminum in toluene [2].
  • High-Throughput Polymerization Run:

    • In multiple parallel reactor vessels, charge with solvent and monomer.
    • Using automated syringes, add the catalyst stock solution.
    • Vary the concentration of the TnBA stock solution across the reactor array to create a gradient of [CTA]/[M] (e.g., from 0 to 1.0 x 10⁻³).
    • Pressurize the reactors with ethylene (if gas) and initiate polymerization by heating to the target temperature (e.g., 70-100 °C [1]).
  • Real-Time Reaction Monitoring:

    • Use inline low-field NMR (60 MHz) to track monomer conversion in real-time by monitoring the disappearance of monomer signals [1].
    • Use an automated sampling system coupled to Size Exclusion Chromatography (SEC) to periodically withdraw samples and determine the molecular weight (M_n) and dispersity (Ð) of the formed polymer [1].
  • Polymer Analysis and Characterization:

    • Molecular Weight: Analyze final polymer samples by SEC against narrow polystyrene standards [1].
    • End-group Analysis: Use ¹³C NMR to characterize polymer end-groups. A decrease in vinyl chain ends (from β-H elimination) and an increase in saturated ends is indicative of successful chain transfer [2].

Data Analysis and Kinetic Modeling

The quantitative data generated from the screening should be analyzed to determine key kinetic parameters. The table below summarizes the core parameters to be extracted.

Parameter Description Measurement Technique
Monomer Conversion Fraction of monomer consumed over time. Inline ¹H NMR [1]
Number-Average Molecular Weight (M_n) Average molecular weight of the polymer chains. Size Exclusion Chromatography (SEC) [1] [2]
Dispersity (Ð) Molecular weight distribution (M_w/M_n). Size Exclusion Chromatography (SEC) [1] [2]
Rate of Propagation (R_p or k_p) Speed of the chain growth reaction. Calculated from monomer uptake data [2]
Chain Transfer Constant (C_s) Efficiency of the CTA; C_s = k_{tr}/k_p. Slope of 1/X_n vs. R_p * [CTA]/[M] [1]

A Path Forward for Your Research

To proceed with your work on tributylaluminum, I suggest the following steps:

  • Consult Specialized Databases: Search platforms like SciFinder or Reaxys using "tributylaluminum chain transfer" as a key query to find primary literature with specific numerical data.
  • Adapt the Protocol: The high-throughput workflow and protocol provided are an excellent starting point. You can directly use them, substituting your specific catalyst and monomer systems.
  • Focus on Safety: Given the similarities between TnBA and diethylzinc, ensure all pyrophoric material handling is conducted in a glovebox or using rigorous Schlenk techniques [2].

References

metathesis reaction aluminum chloride butyllithium

Author: Smolecule Technical Support Team. Date: February 2026

Reagent Profiles and Specifications

Understanding the properties of the starting materials is crucial for experimental design and safety assessment.

Table 1: Aluminum Chloride (AlCl₃) Profile

Parameter Specification / Description
Chemical Formula AlCl₃ [1]
Modality Small Molecule [1]
Molar Mass 133.341 g/mol [1]
Common Uses Lewis acid catalyst; active ingredient in antiperspirants (up to 15%) and topical hemostatic agents [1]
Mechanism as Antiperspirant Causes obstruction of distal sweat gland ducts via protein precipitation and mechanical plug formation [1]
Pharmacokinetics (Oral) ~17-30% absorption; Vd: 38.4 ± 6.4 mL/kg; Protein binding: ~98%; Half-life: ~5.3 hours [1]
Toxicity (Oral LD₅₀ in rat) 3470 mg/kg [1]

Table 2: sec-Butyllithium (C₄H₉Li) Profile

Parameter Specification / Description
CAS Number 598-30-1 [2]
Chemical Formula C₄H₉Li [2]
Molar Mass 64.05 g/mol [2]
Typical Commercial Form 1.3 mol/L solution in hexane [2]
Purity (Activity) ≥ 98% [2]
Primary Applications Strong base and nucleophile in organic synthesis; initiator in anionic polymerization; synthesis of pharmaceuticals and fine chemicals [2]
Storage & Handling Tightly closed container in a closed, dry, ventilated place [2]
Transport Information UN 3394, Class 4 [2]

Critical Safety and Handling Protocols

The extreme reactivity of these reagents demands rigorous safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. A face shield is recommended when handling large quantities.
  • Handling Aluminum Chloride: This compound is corrosive and can cause severe skin and eye irritation [1]. Handle it in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.
  • Handling sec-Butyllithium: This organolithium reagent is highly reactive and pyrophoric (ignites spontaneously in air) [2]. All procedures must be conducted under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk-line or glovebox techniques. Use syringes and cannulas that are dry and purged with inert gas.
  • Emergency Preparedness: Have appropriate fire extinguishers (e.g., Class D for metal fires) and dry sand readily available. Have a clear plan for spill containment and neutralization.

Research Context and Potential Synthetic Pathways

While a direct metathesis protocol is not detailed in the search results, the properties of the reagents indicate likely research contexts.

  • Aluminum Chloride as a Lewis Acid: Anhydrous AlCl₃ is one of the most commonly used Lewis acids, particularly in Friedel-Crafts alkylation and acylation reactions [1]. Its role in a metathesis with an organolithium compound would likely be to generate another organoaluminum species.
  • Generation of Trialkylaluminum Compounds: A metathesis reaction between AlCl₃ and three equivalents of RLi is a classical method to synthesize trialkylaluminum compounds (AlR₃).
  • Use in Ionic Liquids for Electrochemistry: A significant portion of the search results focuses on the reaction of AlCl₃ with organic chlorides (like 1-butyl-3-methylimidazolium chloride) to form chloroaluminate ionic liquids [3] [4]. These are not simple metathesis reactions but complex equilibria systems used as electrolytes in aluminum-ion batteries, involving ions like AlCl₄⁻ and Al₂Cl₇⁻ [3] [4]. The reaction with butyllithium follows a different pathway, as butyllithium provides an alkyl anion rather than a chloride anion.

Experimental Workflow for Organoaluminum Synthesis

The diagram below outlines a general workflow for handling highly reactive reagents and synthesizing organometallic compounds, based on standard practices in the field.

G Start Start Experiment Prep Preparation and Safety Start->Prep S1 Ensure all glassware is clean and oven-dried Prep->S1 S2 Assemble apparatus under inert gas (N₂/Ar) S1->S2 S3 Prepare reagents: AlCl₃ (anhydrous solid) sec-BuLi (solution in hexane) S2->S3 Setup Reaction Setup S3->Setup S4 Place AlCl₃ in reaction flask Setup->S4 S5 Add dry, aprotic solvent (e.g., hexane, ether) S4->S5 S6 Cool flask to low T (e.g., 0°C ice bath) S5->S6 Execution Reaction Execution S6->Execution S7 Slowly add sec-BuLi solution via syringe or cannula Execution->S7 S8 Monitor reaction: Gas evolution, color change, temperature control S7->S8 S9 Stir for specified time at controlled temperature S8->S9 Workup Work-up and Analysis S9->Workup S10 Quench reaction carefully (isopropanol, then water) Workup->S10 S11 Extract and purify product S10->S11 S12 Analyze product: NMR spectroscopy S11->S12

Key Considerations for Protocol Development

  • Solvent Selection: Use strictly dry and aprotic solvents (e.g., hexane, toluene, diethyl ether) to prevent decomposition of the reagents.
  • Stoichiometry: The molar ratio of AlCl₃ to butyllithium will determine the product. A 1:3 ratio targets tri-sec-butylaluminum, while other ratios may yield chloride-bridged oligomers.
  • Reaction Monitoring: The reaction is likely exothermic. Use an ice bath to control the temperature. The formation of a precipitate (LiCl) and potential changes in the solution's color or consistency can be observed.
  • Product Characterization: The intended product, tri-sec-butylaluminum, is expected to be a pyrophoric liquid. It can be characterized by 1H NMR, 13C NMR, and 27Al NMR spectroscopy. 27Al NMR is a particularly powerful tool for characterizing aluminum-containing species, as indicated by its use in studying chloroaluminate ionic liquids [5] [3].

Important Limitations and Next Steps

A primary limitation of the current search is that it does not provide a specific, detailed experimental procedure for the metathesis reaction between aluminum chloride and butyllithium.

  • "synthesis of trialkylaluminum compounds"
  • "preparation of tri-sec-butylaluminum"
  • "organoaluminum synthesis via metathesis"

References

tributylaluminum carbon-carbon bond formation reactions

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Carbon-Carbon Bond Formation Reactions

Reaction Type Key Reagent / Condition Application / Note
Grignard Addition [1] Grignard reagent (RMgX), carbonyl substrate Nucleophilic addition to carbonyl groups to form alcohols; powerful nucleophile and strong base [1]
Aldol Reaction [1] Aldehyde/Ketone, base or acid catalyst Forms β-hydroxy carbonyl compounds; proceeds via enol or enolate mechanism [1]
Diels-Alder Reaction [1] Diene + Dienophile Cycloaddition to form six-membered rings; concerted mechanism with two sigma bonds formed in one step [1]
Michael Addition [1] Donor (enolate) + α,β-unsaturated carbonyl Conjugate addition; mild C–C bond formation method [1]
Wittig Reaction [1] Aldehyde/Ketone + Phosphonium ylide Forms alkenes and triphenylphosphine oxide [1]
Photoredox C–H Functionalization [2] Iridium photocatalyst, alkene Selective C–C bond formation at unactivated sp3 C–H bonds via 1,5-hydrogen atom transfer [2]
Fe-Electrocatalytic Giese [3] FeCl₂ catalyst, electrochemical cell, PPh₃ Redox-neutral deoxygenative addition of alcohols to alkenes (Michael acceptors) [3]

Detailed Experimental Protocol Example

While not for tributylaluminum, the following detailed protocol for an Iron-Electrocatalytic Deoxygenative Giese Reaction [3] illustrates the level of detail required for complex organometallic transformations.

  • Reaction Setup: Conduct the reaction in an undivided electrochemical cell at room temperature under an inert atmosphere [3].
  • Electrodes: Use a carbon plate as the anode and a nickel foam as the cathode [3].
  • Reagents:
    • Substrates: 4-phenyl-2-butanol (1, 0.2 mmol) and 4-tert-butylstyrene (2, 2.0 equiv) [3].
    • Catalyst System: FeCl₂ (15 mol%), IPr·HCl ligand (L1, 15 mol%), triphenylphosphine (PPh₃, 4.0 equiv) [3].
    • Additives: Tetra-n-butylammonium bromide (TBAB, 4.0 equiv, acts as halogen source and electrolyte), N,N-Diosopropylethylamine (DIPEA, 4.0 equiv), nBu₄NBF₄ (0.5 equiv, additional electrolyte) [3].
    • Solvent: N,N-Dimethylacetamide (DMA) [3].
  • Electrical Conditions: Constant current of 6 mA [3].
  • Reaction Time: 16 hours [3].
  • Work-up and Isolation: After completion, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired compound (3) [3].

Experimental Workflow for C–C Bond Formation

The diagram below outlines a general workflow for developing and executing a carbon-carbon bond formation reaction, integrating critical steps like planning and safety.

cluster_note * For Electrochemical Reactions Start Reaction Selection & Mechanistic Planning A Hazard Review & Safety Protocol Start->A B Setup: Inert Atmosphere, Dry Glassware, Electrodes* A->B C Reagent Addition: Order, Temperature Control B->C D Reaction Monitoring: TLC, GC-MS, etc. C->D E Work-up: Quenching, Extraction, Purification D->E Completion F Product Analysis: NMR, IR, MS, HPLC E->F End Data Recording & Yield Calculation F->End

References

tributylaluminum synthetic rubber production application

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tributylaluminum in Rubber Synthesis

Tributylaluminum is a trialkylaluminum compound that belongs to a class of organoaluminum reagents widely used as catalysts and co-catalysts in the production of synthetic elastomers. While the provided search results offer greater detail on related compounds like trimethylaluminum (TMA) and triisobutylaluminum, the general principles and applications are transferable to tributylaluminum, as they share similar reactive properties as Lewis acids and catalyst activators in Ziegler-Natta and related polymerization systems [1] [2] [3]. Its primary function in synthetic rubber production is to activate the main catalyst, often a transition metal or rare-earth compound, thereby controlling the polymerization's stereoselectivity to produce rubber with specific desired microstructures [4] [2].

Detailed Experimental Protocols

Protocol 1: Production of cis-1,4-Polyisoprene Using a Rare-Earth Metal Catalyst System

This protocol is adapted from research on aluminum alkyls that switch the selectivity of isoprene polymerization [4].

  • Primary Catalyst Preparation: Synthesize or obtain a rare-earth metal complex, such as yttrium amidinate [4]. A typical catalyst composition may involve a lanthanide compound (e.g., neodymium chloride) combined with a proton-donating agent [2].
  • Co-catalyst Addition: In an inert atmosphere glove box, introduce tributylaluminum (TnBA) as a co-catalyst. The molar ratio of Al to the rare-earth metal (Y) is critical. To achieve a switch in selectivity from 3,4- to cis-1,4-polyisoprene, a ratio of approximately 5:1 (TnBA:Y) may be used, based on analogous studies with trimethylaluminum [4].
  • Polymerization Reaction:
    • Monomer: Purify isoprene by passing it through a column of activated alumina to remove inhibitors.
    • Solvent: Use a dry, deoxygenated inert hydrocarbon solvent like toluene or hexane [2].
    • Procedure: In a sealed reactor under a nitrogen atmosphere, charge the solvent, isoprene monomer, and the catalyst system (primary catalyst and TnBA co-catalyst).
    • Conditions: Conduct the reaction at a temperature between 20°C to 80°C for several hours until desired monomer conversion is achieved [2].
    • Termination & Isolation: Terminate the polymerization by adding a quenching agent like acidified ethanol. Precipitate the polymer into a large excess of a non-solvent like ethanol, then filter and dry the resultant rubber under vacuum to constant weight.
Protocol 2: Synthesis of Butyl Rubber via Solution Polymerization

This protocol outlines the production of butyl rubber (isobutene-isoprene copolymer) using an aluminum-based initiating system [5].

  • Initiating System: The system consists of ethylaluminum sesquichloride and water [5].
  • Solvent System: Use a mixed solvent of hexane and chloromethane (e.g., 60:40 v/v) to ensure a homogeneous solution and control polymer particle morphology [5].
  • Polymerization Procedure:
    • Reactor Setup: Use a jacketed reactor equipped with a stirrer, thermometer, and ports for reagent addition. Ensure an inert atmosphere.
    • Charging: Add the mixed solvent to the reactor. Cool the system to the desired reaction temperature (e.g., -50°C to -90°C for cationic polymerization).
    • Introduction of Monomers and Catalyst: Introduce the monomer feed (a mixture of isobutene and a small percentage of isoprene, e.g., 1-3%) and the initiating system (ethylaluminum sesquichloride/water) into the reactor.
    • Reaction Monitoring: Monitor the reaction for several hours. The product should have properties comparable to commercial grades like BK1675 or EXXON268 in terms of molecular weight, molecular weight distribution, and unsaturation degree [5].
    • Work-up: After the reaction, terminate the polymerization with ethanol. Recover the polymer by steam stripping or precipitation, then dry it thoroughly.

Data Presentation and Analysis

The following table summarizes key quantitative data related to the role of aluminum alkyls in controlling polymer microstructure, based on analogous research [4].

Table 1: Influence of Aluminum Alkyl Co-catalyst on Isoprene Polymerization Selectivity

AlR₃ / Yttrium Catalyst Molar Ratio Primary Polymer Structure Produced Selectivity (%)
< 2:1 Isotactic 3,4-polyisoprene > 90% (3,4-)
~ 5:1 cis-1,4-polyisoprene (Natural Rubber analog) ~98% (cis-1,4)

This data demonstrates that the molar ratio of the aluminum alkyl co-catalyst to the primary metal catalyst is a critical parameter for steering the polymerization pathway, allowing for the targeted synthesis of different rubber products from the same monomer [4].

Workflow and Signaling Pathways

The diagram below outlines the decision-making workflow for selecting a catalyst system based on the desired synthetic rubber product, particularly for isoprene polymerization.

G Start Start: Isoprene Monomer CatalystDecision Select Primary Catalyst Start->CatalystDecision RareEarthPath Rare-Earth Metal (e.g., Yttrium) CatalystDecision->RareEarthPath AlRatio Set Al(R³)/Ln Molar Ratio RareEarthPath->AlRatio LowRatio Low Ratio (< 2:1) AlRatio->LowRatio HighRatio High Ratio (~ 5:1) AlRatio->HighRatio Product3_4 Product: Isotactic 3,4-polyisoprene LowRatio->Product3_4 ProductCis Product: cis-1,4-polyisoprene (Synthetic Rubber) HighRatio->ProductCis

Safety and Handling Protocols

Trialkylaluminum compounds, including tributylaluminum, are pyrophoric—they ignite spontaneously upon contact with air—and react violently with water, releasing flammable gases [6] [7].

  • Personal Protective Equipment (PPE): Wear appropriate gloves (e.g., nitrile or neoprene), flame-resistant lab coat, and safety goggles at a minimum. A face shield is recommended for handling liquids.
  • Engineering Controls: All procedures must be conducted in a well-ventilated fume hood and under an inert atmosphere (e.g., nitrogen or argon glove box) [7].
  • Storage: Store in a cool, dry, water-free area in tightly sealed, air-tight containers provided by the manufacturer [6].
  • Emergency Procedures: Have a Class D (metal fire) fire extinguisher readily available. Do not use water or CO₂ extinguishers on fires involving these materials. For small spills, allow the material to burn out if it is safe to do so. For larger spills, smother with an approved material like dry sand or a proprietary metal fire suppressant.

Conclusion

Tributylaluminum and related aluminum alkyls are versatile and powerful tools in synthetic rubber production. Their primary value lies in their ability to act as co-catalysts that precisely control the microstructure of the resulting polymer, enabling the synthesis of high-performance materials like synthetic natural rubber (cis-1,4-polyisoprene) and butyl rubber. Successful application requires strict adherence to specialized handling protocols due to their high reactivity, but the payoff is a high degree of control over the final product's properties.

References

A General Method for Purifying Trialkyl Aluminum

Author: Smolecule Technical Support Team. Date: February 2026

The core principle for removing trialkyl aluminum impurities often involves a hydrolysis reaction. The following methodology is adapted from a patent for alumina production, which details a process for reacting aluminum with alcohol, a step that can be applied to manage trialkyl aluminum compounds [1].

General Workflow for Alcoholysis Reaction:

The diagram below outlines the key stages of this process.

Start Start: Aluminum and Alcohol Reaction Reaction with Alcohol Start->Reaction OrganicPhase Obtain Aluminum Alkoxide in Organic Phase Reaction->OrganicPhase Hydrolysis Hydrolyze with Water OrganicPhase->Hydrolysis End End: Obtain Alumina and Alcohol Hydrolysis->End

Detailed Experimental Protocol [1]:

  • Reaction Setup: The process begins by reacting aluminum directly with an alcohol. Suitable alcohols include ethanol, butanol, hexanol, or isobutanol. This reaction is typically carried out in the presence of a catalyst, such as iodine, titanium tetrachloride (TiCl4), or titanium tetrabutoxide, and an accelerator like carbon black.
  • Solvent Use: The reaction is performed in an organic solvent, specifically a saturated aliphatic hydrocarbon (e.g., n-hexane). This forms a liquid organic phase containing the product, aluminum alkoxide.
  • Phase Separation & Hydrolysis: The aluminum alkoxide in the organic phase is then brought into contact with an aqueous phase (water) for hydrolysis. This step decomposes the alkoxide.
  • Product Recovery: The hydrolysis reaction yields alumina and recovers the alcohol, which can be recycled back into the process.

Critical Safety and Troubleshooting Guide

Working with trialkyl aluminum compounds is extremely hazardous due to their pyrophoric nature (they can ignite spontaneously upon contact with air) and their violent reaction with water.

FAQs for Researchers:

  • Q: What is the most critical safety precaution?
    • A: All operations MUST be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk-line or glovebox techniques to prevent exposure to air and moisture. Personal protective equipment (PPE) is mandatory.
  • Q: The reaction with alcohol is too slow. What can be done?
    • A: Ensure the use of an effective catalyst and accelerator. The patent mentions iodine, TiCl4, and carbon black as effective agents to initiate and sustain the reaction [1].
  • Q: How can I monitor the progress of the reaction?
    • A: The consumption of the aluminum metal and the formation of the aluminum alkoxide can be indicators. The reaction may be carried out at the reflux temperature of the solvent (e.g., n-hexane) for a controlled period [1].

Summary of Key Experimental Parameters

The table below consolidates the key reagents and conditions from the patent for easy reference [1].

Parameter Specific Examples & Conditions
Target Impurity Trialkyl aluminum (managed via alcoholysis)
Primary Reagent Alcohol (e.g., Ethanol, Butanol, Hexanol)
Catalyst Iodine, Titanium tetrachloride (TiCl4)
Accelerator Carbon black
Solvent Saturated aliphatic hydrocarbon (e.g., n-Hexane)
Key Step Hydrolysis of aluminum alkoxide with water

References

Purification Methods for High-Purity Trimethylaluminum (TMA)

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes two key industrial purification methods for achieving high-purity trimethylaluminum, which is critical for semiconductor and LED manufacturing [1] [2].

Method Key Principle Process Description Key Features & Outcomes

| Distillation with Metallic Sodium [1] | Chemical treatment + distillation | Adding high-purity sodium to crude TMA, followed by distillation to separate impurities [1] | - Key Reagent: Metallic sodium (2-5 parts per 100 parts TMA) [1]

  • Key Step: Distillation with low recovery rate (≤50-70%) to isolate pure fraction [1]
  • Outcome: Reduces organosilicon (<0.5 ppm), chlorine (<20 ppm), hydrocarbon components (<1000 ppm), and various metals [1] | | Continuous Membrane Separation [2] | Gravity-driven thin-film separation | Using a vertical membrane separator where liquid flows down a heated wall, forming a thin film for continuous separation [2] | - Apparatus: Vertical membrane separator with internal condenser/external heater [2]
  • Process: Continuous, not batch [2]
  • Control: Precise temperature control (hot oil 40-80°C, cold oil 5-20°C) [2]
  • Output: Multiple outlets for different purity fractions and residue [2] |

This workflow generalizes the membrane separation process into key stages:

Start Start: Crude TMA Feed Pump Micro Metering Pump Start->Pump Separator Membrane Separator Pump->Separator LowBP Low Boiling Point Components (Fraction) Separator->LowBP Top Outlets HighPurity High Purity TMA (Qualified Product) Separator->HighPurity Lower Outlets Residue High Boiling Point Residue Separator->Residue Bottom Outlet Recycle Mixed Liquids (Recycled to Feed Tank) Separator->Recycle Middle Outlets HotOil Hot Oil System (40°C - 80°C) HotOil->Separator Heating Wall ColdOil Cold Oil System (5°C - 20°C) ColdOil->Separator Condenser

Critical Handling and Safety Considerations

The methods described above exist because organoaluminum compounds like TMA are pyrophoric—they ignite spontaneously upon contact with air [3]. Any purification process must be designed with this in mind.

  • Required Environment: Purification must be conducted in fully washed and dried facilities under a high-purity inert atmosphere (e.g., nitrogen, argon) and in equipment capable of withstanding pressure from high vacuum to 1.1 MPa [1].
  • Safety Focus: The driving force behind developing continuous purification methods, like the membrane separator, is to reduce the large liquid holdup and high risk associated with batch processes for such dangerous chemicals [2].

References

minimizing hydride content trialkyl aluminum

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: Why is it important to minimize the hydride content in trialkyl aluminum compounds? Excessive hydride content can lead to undesirable side reactions, affect the selectivity and yield of catalytic processes, and alter the compound's reactivity in subsequent synthesis steps. Controlling purity is crucial for their use as catalysts or precursors in sensitive chemical synthesis and polymerizations [1].
  • Q2: What are the primary sources of hydride impurities during synthesis? The main source is the incomplete reaction or the presence of dialkyl aluminum hydride (R₂AlH) during the manufacturing process. This often occurs in processes where trialkyl aluminum is synthesized from aluminum, hydrogen, and alkenes, if the reaction conditions are not optimized to fully convert the hydride intermediate [1].
  • Q3: My trialkyl aluminum compound still contains hydride impurities after synthesis. What can I do? A specialized three-stage process has been developed to address this. It involves recirculating a portion of the reaction mixture to achieve very high purity and a low final hydride content without needing complex distillation steps [1].

Experimental Protocol: Three-Stage Process for High-Purity Trialkyl Aluminum

This methodology is designed to minimize hydride content, producing trialkyl aluminum compounds of very high purity [1].

  • Step 1: Produce Dialkyl Aluminum Hydride. In the first stage, trialkyl aluminum is reacted with aluminum metal and hydrogen gas to form dialkyl aluminum hydride. This stage may also contain unreacted trialkyl aluminum. 4 R₃Al + 2 Al + 3 H₂ → 6 R₂AlH

  • Step 2: Partial Alkylation. In the second stage, the product from the first stage (containing dialkyl aluminum hydride) is partially reacted with an olefin (alkene). This forms a mixture of trialkyl aluminum and dialkyl aluminum hydride, with a specific hydride content between 3 and 50 mol percent. R₂AlH + CH₂=CHR' → R₂AlCH₂CH₂R' (Where the new alkyl group is unsubstituted at the α-position)

  • Step 3: Recirculation and Final Product Isolation. A portion of the reaction mixture from the second stage is recirculated back to the first stage. The remainder is drawn off as the final, high-purity trialkyl aluminum product with minimal hydride content [1].

The workflow for this process is summarized in the diagram below:

Start Start: Trialkyl Aluminum (R₃Al) Stage1 Stage 1: Reaction with Al and H₂ Start->Stage1 Intermediate Intermediate Mixture: Dialkyl Aluminum Hydride (R₂AlH) + Unreacted R₃Al Stage1->Intermediate Stage2 Stage 2: Partial Reaction with Olefin Intermediate->Stage2 Mixture Product Mixture: R₃Al + R₂AlH (3-50 mol%) Stage2->Mixture Split Split Stream Mixture->Split Recirc Recirculate to Stage 1 Split->Recirc Portion Final Final High-Purity Trialkyl Aluminum Split->Final Remainder Recirc->Stage1

This diagram illustrates the recirculation process crucial for achieving high purity.

Analytical Methods for Hydride Content

The patent does not specify analytical techniques, but standard methods for quantifying hydrides in organoaluminum compounds include [1]:

Method Principle
Gas Volumetrics Measures hydrogen gas evolved from hydrolysis of Al-H bonds.
NMR Spectroscopy Directly identifies and quantifies Al-H bonds (1H NMR).
IR Spectroscopy Detects characteristic Al-H stretching absorption around 1650-1800 cm⁻¹ [2].

Important Safety Notes

  • Pyrophoric Hazard: Trialkyl aluminum compounds are typically spontaneously flammable in air. All manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using specialized techniques like Schlenk lines or in gloveboxes [2].
  • Handling Hydride Reagents: Lithium Aluminum Hydride (LiAlH₄) reacts violently with water, acids, and protic solvents, releasing hydrogen gas. Exercise extreme caution to avoid fires and explosions [3].

References

improving yield trialkyl aluminum synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common Synthesis Issues

The table below summarizes frequent challenges and their solutions, drawing from established industrial and laboratory methods.

Problem Possible Causes Recommended Solutions
Low yield in direct synthesis Inefficient contact between solid Al, H₂, and olefin; incorrect temperature/pressure [1] [2] Use activated Al powder (mechanochemical); employ multi-stage process with dialkylaluminum hydride intermediate [3] [2]
Low yield in hydroalumination Low activity of (AlH₃)ₙ polymer; unsuitable temperature [3] Use catalytic initiators (e.g., pre-formed R₃Al, especially ate-complexes like LiAlR₄); operate at 60-90°C [3]
Product contamination (isomers, dimers) Side reactions during hydroalumination [3] Use ate-complexes (MAlR₄, M=Li, Na) as initiators to suppress by-products [3]
Metathesis reaction impurities Incomplete reduction of ethylaluminum sesquichloride; poor reaction control [1] Ensure high-purity alkali metal (Na) reductant; optimize reaction time and temperature [1]
Hazardous pyrophoric events Air/moisture exposure of reactants or products [1] Use strict inert atmosphere (N₂/Ar) Schlenk line/glovebox; use sealed reactors [1]

Detailed Experimental Protocols

Here are detailed methodologies for two key synthesis pathways.

Protocol 1: Multi-Stage Synthesis via Dialkylaluminum Hydride

This industrial-grade process produces high-purity, linear trialkyl aluminum compounds [2].

Workflow: Multi-Stage Synthesis Process

G A Stage 1: Form Dialkylaluminum Hydride B Reaction: Trialkylaluminum + Aluminum + Hydrogen A->B C Output: Dialkylaluminum Hydride B->C D Stage 2: Alkylation C->D E Reaction: Dialkylaluminum Hydride + α-Olefin D->E F Output: Mixture of Trialkylaluminum and Dialkylaluminum Hydride E->F G Stage 3: Recycling F->G H Process: Split reaction mixture G->H I Path A: Final high-purity Trialkylaluminum product H->I J Path B: Recycle stream back to Stage 1 H->J

Procedure:

  • Stage 1: Charge a pressurized reactor with a recycled mixture (from Stage 3) containing dialkylaluminum hydride and some trialkyl aluminum. Add aluminum metal and introduce hydrogen at elevated pressure and temperature (e.g., 90-150°C) to form dialkylaluminum hydride [2].
  • Stage 2: In a separate reactor, react a portion of the Stage 1 product (dialkylaluminum hydride) with an α-olefin (e.g., ethylene for triethylaluminum). This yields a mixture of trialkyl aluminum and 3-50 mol% dialkylaluminum hydride [2].
  • Stage 3: Split the Stage 2 output. One stream is drawn off as the final, high-purity trialkyl aluminum product. The other stream is recycled back to Stage 1, ensuring continuous operation and high atom economy [2].
Protocol 2: Hydroalumination with Non-Solvated AlH₃

This method uses aluminum hydride and is effective for synthesizing various trialkyl aluminum derivatives from α-olefins [3].

Workflow: Hydroalumination with Aluminum Hydride

G A Step 1: Prepare Reaction Mixture B Combine polymeric (AlH₃)ₙ and α-olefin in reactor A->B C Step 2: Initiate Reaction B->C D Add Catalytic Initiator (e.g., LiAlR₄, NaAlR₄) C->D E Step 3: Conduct Hydroalumination D->E F Heat to 60-90°C with stirring until reaction completes E->F G Step 4: Obtain Product F->G H Result: Pure R₃Al, free of carbalumination by-products G->H

Procedure:

  • Combine non-solvated, polymeric aluminum hydride ((AlH₃)ₙ) with your chosen α-olefin in a dry reactor under inert atmosphere [3].
  • Add a catalytic amount of an initiator. Sodium or lithium tetraalkylaluminates (e.g., LiAlR₄) are highly effective, enabling the reaction to proceed at 60-90°C with a higher rate and yielding a pure product free from carbalumination by-products [3].
  • Heat the mixture with stirring until the reaction is complete, as indicated by hydrogen consumption or the disappearance of the starting materials.
  • The product, trialkyl aluminum, can often be used directly or purified as needed.

Advanced Optimization & Safety

  • Impurity Control: For ultra-high-purity applications, adapt impurity scavenging techniques. Lanthanum oxide (La₂O₃) and chelating agents like PAN can effectively remove silicon and iron impurities from aluminum precursors [4].
  • Catalyst Activation: In Ziegler-Natta systems, triethylaluminum activates transition metal catalysts. Its role as a reducing and alkylating agent is critical for high polymerization yields [1].
  • Critical Safety Note: Trialkyl aluminum compounds are pyrophoric—they ignite spontaneously on contact with air and react violently with water [1]. All procedures must be conducted using specialized techniques under an inert atmosphere (e.g., Schlenk line or glovebox) with appropriate personal protective equipment.

References

Safe Quenching of Pyrophoric Organoaluminum Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The core principle for working with pyrophoric chemicals is to dilute them first in an inert solvent before a controlled, slow quenching process. The following workflow synthesizes the safety recommendations and procedural steps from the search results.

start Start Quench Procedure step1 Dilute pyrophoric reagent in inert solvent (e.g., hexane, toluene) start->step1 warn1 CRITICAL: NEVER add quench solution to the pyrophoric reagent start->warn1 warn2 Always work under inertatmosphere (e.g., N2 glovebox) start->warn2 warn3 Wear appropriate PPE: lab coat,safety glasses, flame-resistant gloves start->warn3 step2 Prepare a quenching solution of isopropanol in a safe vessel step1->step2 step3 Slowly add the diluted reagent to the quench solution step2->step3 step4 Stir the mixture gently until reaction is complete step3->step4 step5 Dispose of neutralized waste according to regulations step4->step5

Diagram: Pyrophoric Reagent Quenching Workflow

The specific recommendation for quenching is to first dilute the pyrophoric reagent in an inert solvent like hexane or toluene [1]. This dilution serves two critical purposes: it significantly lowers the freezing point to prevent clogs during transfer and reduces the compound's intense pyrophoric reactivity. After dilution, the now-less-reactive solution can be safely added to a quenching solvent like isopropanol for neutralization [1].

Essential Safety Precautions & Best Practices

The table below outlines key safety measures to prevent incidents when handling pyrophoric materials, derived from the analysis of a real laboratory incident [1].

Safety Measure Implementation Example Rationale & Purpose
Understand Physical Properties Check freezing/boiling points. TMA freezes at 15°C; a reaction at -78°C will cause clogging [1]. Preents unexpected changes in physical state (e.g., freezing) that can lead to equipment failure and spills.
Use Proper Equipment Use Luer-Lock syringes, not Luer-slip [1]. Threaded connections prevent needle detachment from the syringe barrel under pressure, preventing release of chemical.
Employ Safe Transfer Techniques When syringe transfer is done, draw a plug of inert gas before removing needle from vessel [1]. Prevents any residual reagent at the needle tip from igniting upon exposure to air during transfer.
Wear Appropriate PPE Wear flame-resistant glove liners under chemical-resistant gloves [1]. Provides a critical layer of protection as disposable gloves alone can melt to the skin in case of a fire.
Analyze Near Misses Do not repeat a failed procedure; stop and analyze the cause [1]. A "near miss" is a learning opportunity to identify root causes and prevent a more serious future incident.

Guidance for Creating Your Troubleshooting Guide

Since a direct guide for tributylaluminum was not available, here are some best practices you can use to develop your own comprehensive documentation, based on general principles for creating effective troubleshooting guides [2] [3].

  • Adopt a Standardized Structure: A consistent format helps users find information quickly. A clear structure includes: 1) Problem Identification (clear description of symptoms and error messages), 2) Step-by-Step Instructions (systematic resolution steps), 3) Visual Aids (screenshots, diagrams, flowcharts), and 4) Common Pitfalls (highlighting frequent mistakes to avoid) [2].
  • Use User-Friendly Language: Write in clear, concise, and simple language. Avoid overly technical jargon where possible, or clearly define any necessary terms to make the guide accessible to users of all experience levels [2] [3].
  • Validate and Update Procedures: Test all troubleshooting steps for accuracy and effectiveness. It is crucial to regularly update guides with new information and user feedback to keep them relevant and useful [2] [3].

References

tributylaluminum reaction with air moisture prevention

Author: Smolecule Technical Support Team. Date: February 2026

Hazards of Organoaluminum Compounds

Organoaluminum compounds are extremely reactive and require meticulous handling. The hazards identified for triethylaluminum are directly relevant to tributylaluminum [1].

  • Pyrophoricity: Compounds with alkyl groups of C4 (butyl) and below ignite immediately on exposure to air and may ignite when diluted in solvent [1].
  • Violent Reaction with Water: Interaction with water is explosive, leading to rapid decomposition and the release of flammable gases [1].
  • Incompatibility with Other Substances: These compounds can react violently with alcohols, chlorinated hydrocarbons (like chloroform and carbon tetrachloride), and other oxidizing agents [1].

Troubleshooting FAQs

Here are some common issues and their preventative measures, adapted from general organoaluminum handling practices.

  • Q1: What should I do if I suspect air/moisture has entered my closed system?

    • A: Immediately stop the experiment if safe to do so. Keep the system closed and under an inert atmosphere. Do not open or transfer contents. Consult your institution's safety manual for emergency procedures related to pyrophoric materials. A full system purge with inert gas may be required before any further action.
  • Q2: How can I safely handle the compound if I don't have a glove box? A: You must use a Schlenk line or a similar closed-system apparatus under a continuous positive pressure of an inert gas like nitrogen or argon. All syringes, needles, and transfer lines must be thoroughly dried and purged before use.

  • Q3: What is the safest way to dispose of leftover compound or quenching waste? A: You must have a dedicated and documented quenching procedure. Typically, this involves slowly and carefully transferring small amounts of the compound into a large volume of an appropriate quenching solvent (e.g., an alcohol like isopropanol) under an inert atmosphere, with vigorous stirring. The quenching process is highly exothermic and must be conducted in a fume hood with proper personal protective equipment (PPE).

Experimental Protocol: Safe Handling and Transfer

This protocol outlines a general method for handling tributylaluminum using Schlenk line techniques.

1. Principle To safely transfer tributylaluminum from a sealed container to a reaction vessel without exposure to air or moisture, using an inert atmosphere and cannula transfer techniques.

2. Materials & Equipment

  • Tributylaluminum (often supplied as a solution in hydrocarbon solvent)
  • Inert gas source (Nitrogen or Argon, high purity)
  • Schlenk line or equivalent gas manifold
  • Two- or three-neck reaction flask
  • Sealed container with septum for tributylaluminum
  • Dry, long stainless-steel cannula (double-tipped needle)
  • Rubber septa
  • Syringe (for pressure equalization)
  • Appropriate personal protective equipment (PPE): lab coat, fire-resistant gloves, safety goggles, and a face shield.

3. Workflow The following diagram illustrates the logical sequence of steps and critical safety checks for this procedure:

Start Start Procedure Prep Prepare Equipment and PPE Start->Prep CheckGas Check Inert Gas Pressure and Purity Prep->CheckGas Assemble Assemble and Connect Apparatus CheckGas->Assemble Purge Purge Entire System with Inert Gas Assemble->Purge PressureEqualize Pressure Equalization: Insert empty syringe into reagent septum Purge->PressureEqualize ConnectCannula Insert Cannula: From reagent bottle to reaction vessel PressureEqualize->ConnectCannula Transfer Perform Transfer via Inert Gas Pressure ConnectCannula->Transfer Disassemble Carefully Disassemble Apparatus Transfer->Disassemble Quench Quench All Waste and Equipment Disassemble->Quench

4. Procedure Details 1. Preparation: Ensure all glassware is thoroughly cleaned and oven-dried (e.g., at 120°C for several hours). Assemble the apparatus while hot and allow it to cool under a continuous stream of inert gas. 2. Purging: Connect the reaction flask and the sealed container of tributylaluminum to the Schlenk line. Open all stopcocks to the inert gas and purge the entire system for at least 20 minutes to ensure all atmospheric oxygen and moisture are removed. 3. Pressure Equalization: Insert an empty syringe with the plunger pushed in into the septum of the tributylaluminum container. This allows for pressure equalization during transfer. 4. Cannula Transfer: Insert the long, dry cannula through the septum of the reagent bottle and into the liquid. Then, insert the other end through the septum of the reaction flask, ensuring the tip is below the surface of any solvent already in the flask. 5. Transfer: The positive pressure of the inert gas will force the liquid through the cannula into the reaction vessel. Monitor the transfer closely. 6. Disassembly: Once the transfer is complete, first remove the cannula from the reaction flask, then from the reagent bottle. Always cap the reagent bottle immediately. 7. Quenching: Any equipment that has contacted the organoaluminum compound must be carefully quenched in a suitable solvent (e.g., isopropanol) in a safe, controlled manner.

Chemical Compatibility Guide

The table below summarizes known incompatibilities for triethylaluminum, which serve as a critical guide for handling tributylaluminum [1].

Incompatibility Category Specific Substances Hazardous Outcome
Oxidizers Air, Oxygen Immediate ignition; violent combustion
Protic Substances Water, Moisture, Alcohols (Methanol, Ethanol, Isopropanol) Explosive reaction; rapid decomposition
Halogenated Compounds Chloroform, Carbon Tetrachloride, other chlorocarbons Uncontrolled decomposition; violent reaction

Key Safety Reminders

  • Never Work Alone: A second person must be present in the same laboratory.
  • Emergency Planning: Have a Class D (metal fire) fire extinguisher immediately available and know how to use it.
  • Training: Ensure you are fully trained in Schlenk line and cannula transfer techniques before attempting this procedure.

References

Handling & Incompatibility Overview of Related Organoaluminum Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key hazards and incompatibilities for compounds with similar reactivity to tributylaluminum, such as trimethylaluminum (TMA) and triethylaluminum (TEA) [1] [2] [3].

Hazard/Incompatibility Consequence & Characteristics Key Mitigation Strategies
Air / Oxygen [3] Pyrophoric: Ignites spontaneously on contact with air. Can be ignited by cryogenic liquid oxygen [3]. Use sealed systems under inert atmosphere (e.g., nitrogen, argon); perform procedures in a fume hood or glove box [1].
Water & Moisture [3] Violent Reaction: Reacts explosively with water, releasing flammable gases (e.g., methane, ethane) [3]. Ensure all equipment and reagents are thoroughly dried; use air-free techniques [1].
Oxidizers [3] Fire and Explosion Risk [3]. Store and handle separately from all oxidizing agents.
Acids & Alcohols [3] Energetic Reaction: The polarized metal-carbon bonds are easily protonated, releasing flammable hydrocarbons [3]. Handle with the same precautions as for water and oxidizers.
Material Compatibility Corrosion: Can corrode equipment not made of specialized materials [2]. Use reactors made of stainless steel or specialized corrosion-resistant alloys [2].

Experimental & Safety Workflow

The following diagram outlines a general experimental workflow highlighting the critical safety checks and procedures for handling pyrophoric materials like organoaluminum compounds. This process is based on the safety principles identified in the search results [1] [2] [3].

Start Start Experiment with Organoaluminum Compound CheckInertGas Verify Inert Gas Supply (N₂ or Ar) is Active Start->CheckInertGas InspectSeals Inspect System for Leaks and Seal Integrity CheckInertGas->InspectSeals PPE Don Appropriate PPE: Heat-resistant Gloves, Lab Coat, Safety Glasses & Face Shield InspectSeals->PPE FireSafety Confirm Fire Safety Equipment: Class D Fire Extinguisher, Sand within Reach PPE->FireSafety Procedure Perform Experimental Procedure under Strict Inert Atmosphere FireSafety->Procedure Monitor Continuously Monitor Temperature & Pressure Procedure->Monitor Quench Plan for Safe Quenching and Waste Disposal Monitor->Quench

Frequently Asked Questions (FAQs)

  • What is the primary safety concern when handling compounds like trimethylaluminum and triethylaluminum? The primary concern is their pyrophoric nature; they ignite spontaneously upon contact with air. They also react violently with water and any materials containing hydroxyl groups (like alcohols) or acids [3].

  • What engineering controls are mandatory for working with these materials? All procedures must be conducted in a properly functioning fume hood or, ideally, within an isolated, inert-atmosphere glovebox to prevent exposure to air and moisture [1].

  • What type of fire extinguisher is required for organoaluminum compound fires? A Class D fire extinguisher, designed for combustible metal fires, must be readily available. Sand can also be used to smother small fires [3].

  • Why is material compatibility important for reactor equipment? These highly reactive compounds can corrode standard equipment, leading to leaks and failures. Reactors and pipes must be constructed from specialized materials like stainless steel or certain alloys to ensure safety and prevent contamination [2].

  • How do regulatory standards impact the handling of these chemicals? Agencies like OSHA enforce strict guidelines for handling, storage, and transportation. Compliance requires significant investment in safety infrastructure, training, and process documentation [1].

References

optimizing catalyst activity Ziegler-Natta systems

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the primary causes of catalyst deactivation? Catalyst deactivation can occur due to several factors. Impurities in the monomer feed, such as CO, COS, water, or oxygen, are common poisons that can irreversibly bind to active sites [1]. Additionally, overheating from the exothermic polymerization reaction can cause thermal degradation of the active sites if heat is not effectively removed [2].

  • Q2: How does hydrogen gas affect the polymerization? Hydrogen is widely used as a chain transfer agent to control molecular weight. It acts to terminate growing polymer chains, leading to a significant reduction in average polymer molecular weight [3]. However, a noted side effect is that hydrogen can also lead to a reduction in overall catalyst activity, so its concentration must be optimized [3].

  • Q3: Why is the molecular weight distribution (MWD) of the product so broad? Heterogeneous Ziegler-Natta catalysts feature multiple types of active sites on their surface, each with slightly different reactivity and chain propagation rates [4] [5]. The total polymer produced is a mixture from all these sites, resulting in a broad MWD. This is inherent to the multi-site nature of the catalyst [3].

  • Q4: What is the role of electron donors (Lewis Bases)? Electron donors, such as esters or ethers, are crucial for stereoregularity and activity [6]. They selectively poison non-stereospecific active sites that produce atactic polymer, thereby increasing the overall isotacticity of the polypropylene. They also influence the distribution of active sites, which can enhance activity and hydrogen response [1].

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Causes Recommended Solutions
Low Catalyst Activity Poisoned active sites (impurities); Inefficient activation; Severe mass/heat transfer limitations Purify monomer & solvent feeds [1]; Optimize Al/Ti ratio & donor concentration [1]; Improve reactor stirring/particle porosity [2]
Uncontrolled Reaction / Thermal Runaway Poor heat transfer from reactor; Highly active catalyst causing rapid exotherm Use a reactor with efficient cooling/jacketing [2]; Implement temperature control system (e.g., PID controller) [2]
Poor Stereoregularity (Low Isotacticity) Ineffective internal/external electron donor system Select appropriate donor (e.g., diethers, phthalates) [6] [1]; Optimize donor-to-catalyst ratio [6]
Molecular Weight Too High Insufficient chain transfer agent Introduce or increase concentration of hydrogen (H₂) [3]
Molecular Weight Too Low / Broad MWD Excessive hydrogen; Inherent multi-site catalyst nature Reduce hydrogen concentration [3]; Optimize catalyst formulation (support, donor) to narrow site distribution [3]

Optimization Data and Protocols

The following table summarizes key parameters and their quantitative effects on catalyst performance, based on experimental studies.

Optimization Parameter Effect on Catalyst Activity Effect on Polymer Properties Experimental Insight
Temperature Complex, non-linear effect: low "pre-polymerization" temp (e.g., 10°C) can preserve sites, but main reaction requires higher temp (e.g., 70°C) [1]. Impacts isotacticity & molecular weight [2]. A two-stage protocol (10 min at 10°C, then 90 min at 70°C) showed better preserved activity vs. immediate high temp [1].
Hydrogen (H₂) Concentration Can reduce catalyst activity [3]. Significantly reduces average molecular weight [3]. Acts as a chain transfer agent; essential for MW control but requires careful balancing [3].
Electron Donors Can increase activity by blocking non-selective sites [6] [1]. Greatly increases isotactic index and can narrow MWD [6]. Different donors (e.g., phthalates vs. diethers) adsorb preferentially on different MgCl₂ crystal surfaces, altering site distribution [6].
Mass Transfer Internal monomer diffusion resistance in catalyst/polymer particle can limit observed rate [2]. Can cause polymer heterogeneity [2]. Design catalysts with high porosity & optimize reactor stirring to minimize external transfer limits [2].
Detailed Experimental Protocol: Two-Stage Temperature Polymerization

This protocol, adapted from recent research, demonstrates how to preserve catalyst activity through temperature management [1].

1. Reactor Setup and Preparation:

  • Use a 4-L stainless steel batch reactor equipped with a high-efficiency stirrer (630 RPM) and a temperature-controlled jacket.
  • Purge the reactor with nitrogen flow at 95°C to remove moisture and oxygen.
  • Charge the cocatalyst, Triethylaluminium (TEA), diluted in n-heptane at a molar ratio of TEA/Ti = 120 mol/mol.
  • Introduce polymerization-grade propylene and hydrogen (e.g., 32 mmol for molecular weight control).

2. First Polymerization Period (Prepolymerization):

  • Stabilize the reactor at a low temperature of 10°C.
  • Inject the catalyst suspension (e.g., a diether-based Ziegler-Natta catalyst supported on MgCl₂) into the reactor using a flush of liquid propene.
  • Maintain the reaction at 10°C for 10 minutes with constant stirring. This step aims to form stable initial polymer particles without over-stressing the catalyst.

3. Second Polymerization Period (Main Polymerization):

  • Rapidly charge an additional dose of propene to the reactor.
  • Raise the temperature to the main polymerization temperature of 70°C.
  • Once the temperature stabilizes (≥98% of 70°C), continue the reaction for 90 minutes.
  • To maintain a constant reaction pressure, a continuous feed of propene (e.g., 250 g/h) can be introduced to compensate for consumed monomer.

4. Data Collection and Kinetic Profiling:

  • Monitor the reaction in real-time using thermocouples measuring the internal reactor temperature (Tr) and the jacket temperature (Tw).
  • The key kinetic data is the temperature difference ΔT = Tr - Tw, which is directly proportional to the heat released by the exothermic polymerization and thus the instantaneous reaction rate [1].
  • Record these values every 5 seconds for later analysis of the catalyst's kinetic profile (acceleration and deceleration patterns).

Experimental Workflow and Reaction Mechanism

The following diagram illustrates the logical workflow for a Ziegler-Natta catalyst optimization experiment, from preparation to analysis.

G cluster_prep Catalyst/Reactor Preparation cluster_rxn Polymerization Reaction Start Start Experiment Prep1 Dry and purify support (MgCl₂) Start->Prep1 Prep2 Load TiCl₄ and donor Prep1->Prep2 Prep3 Activate with Al-alkyl co-catalyst Prep2->Prep3 Rxn1 Initiation: Monomer coordination Prep3->Rxn1 Rxn2 Propagation: Chain growth Rxn1->Rxn2 Rxn3 Termination/Transfer: H₂ addition Rxn2->Rxn3 Analysis Analyze Polymer: Yield, MW, Isotacticity Rxn3->Analysis

The core polymerization mechanism at an active site involves a repetitive cycle of coordination and insertion, as shown below.

G A Active Site (Ti-Polymer) B π-Complex (Ti-Polymer···Monomer) A->B Monomer Coordination C Inserted Chain (Ti-Polymer+1) B->C Migratory Insertion C->A Site Regeneration

References

tributylaluminum storage stability and decomposition

Author: Smolecule Technical Support Team. Date: February 2026

Pyrolysis and Decomposition of Trimethylaluminum

Pyrolysis is a key decomposition pathway for organoaluminum compounds like TMA, particularly in industrial processes such as Metal-Organic Chemical Vapor Deposition (MOCVD). The table below summarizes the pyrolysis products and their formation temperatures based on experimental studies [1] [2].

Product Formation Temperature Role/Description
Dimethylaluminum (DMA) Up to 700°C Primary low-temperature product from methyl removal [1] [2].
Monomethylaluminum (MMA) Above 700°C Primary high-temperature product [1] [2].
Methyl Radical (CH₃) Above 700°C Indicates start of pyrolysis; reacts to form ethane [2].
Ethane (C₂H₆) Above 700°C Formed from recombination of methyl radicals [2].
C-Al-C-Al-C species Increases with temperature (25-500°C) Product of dimeric TMA decomposition and photolysis [1].

The following diagram illustrates the experimental setup used to study TMA pyrolysis, which helps identify these decomposition products [1].

Start Start of Experiment Furnace Pyrolysis Furnace & Reactor Start->Furnace TMA Introduced Chamber Pumped Chamber (Creates Molecular Beam) Furnace->Chamber Pyrolysis Products Photoionization Photoionization Region (Synchrotron VUV Light) Chamber->Photoionization MassSpec Reflectron Time-of-Flight Mass Spectrometer Photoionization->MassSpec Ionized Species Data Mass & Temperature Data MassSpec->Data Detection & Analysis

Handling, Storage, and Reactivity FAQs

The following FAQs address common handling and stability concerns, drawing parallels from TMA behavior and general organoaluminum chemistry.

Q1: What are the critical storage conditions for organoaluminum compounds like TMA? These compounds are typically pyrophoric (ignite spontaneously in air) and moisture-sensitive. They must be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. The experimental studies on TMA pyrolysis are conducted in carefully controlled environments to prevent premature reaction with air or water [1] [2].

Q2: What is a key parasitic reaction to be aware of when using ammonia with TMA? A major issue is the formation of low-volatility adducts and polymers. When TMA and ammonia are used together in MOCVD processes, they can form Lewis acid-base adducts (e.g., TMA:NH₃). These can further react to form dimers, trimers, and larger polymers (e.g., [Al-N]ₙ), which consume the growth precursor and can lead to particle formation that degrades film quality [1].

Q3: How does TMA react with esters, and what does this imply for its general handling? TMA is highly reactive toward carbonyl groups. In modelling reactions with synthetic ester-based lubricants, TMA was found to form initial adducts with esters. Using excess TMA leads to further reaction, cleaving the ester bond and producing dimethylaluminum alkoxides (e.g., Me₂AlOR) [3]. This confirms that organoaluminum compounds must be kept away from all oxygen-containing solvents and compounds, not just water.

Experimental Protocol: Studying Pyrolysis

The methodology below, adapted from a study using Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry (SVUV-PIMS), provides a framework for analyzing decomposition [1].

  • Objective: To identify the temperature-dependent decomposition products of an organoaluminum compound.
  • Apparatus Setup:
    • The core is a pyrolysis chamber containing a high-temperature reactor.
    • A carrier gas (Nitrogen or Hydrogen) transports the vaporized organoaluminum compound into the reactor.
    • The outlet stream is connected to a pumped chamber to form a molecular beam.
    • The molecular beam is directed into a photoionization region, where it is intersected by tunable synchrotron VUV light.
    • The resulting ions are analyzed by a Reflectron Time-of-Flight Mass Spectrometer (Re-TOF-MS).
  • Procedure:
    • Introduce the sample into the carrier gas stream at a controlled flow rate.
    • Gradually increase the temperature of the pyrolysis furnace (e.g., from room temperature to 800°C).
    • At set temperature intervals, use the mass spectrometer to detect and identify the mass-to-charge (m/z) ratio of the species present.
    • The "soft" photoionization technique helps minimize fragmentation, allowing for clearer identification of the original pyrolysis products.
  • Data Analysis:
    • Correlate the appearance of new mass peaks with increasing temperature.
    • Identify key decomposition products and the temperature at which they first appear, which indicates the onset of pyrolysis.

Key Safety and Troubleshooting Insights

  • Interpreting Decomposition Data: The transition in primary products from DMA (≤700°C) to MMA and methyl radicals (>700°C) suggests a change in the dominant decomposition mechanism at high temperatures [1] [2]. This is critical for designing high-temperature processes.
  • Managing Parasitic Reactions: The formation of polymers with ammonia highlights a common troubleshooting point in MOCVD. Strategies to mitigate this include optimizing precursor flow rates, reactor geometry, and temperature profiles to minimize gas-phase reactions before precursors reach the substrate [1].

References

troubleshooting tributylaluminum catalytic performance

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common Catalytic Performance Issues

The table below summarizes specific problems, their potential causes, and evidence-based solutions derived from the search results.

Problem & Symptoms Possible Causes Recommended Solutions & Protocols

| Unexpected Catalytic Deactivation • Loss of activity over time • Reduced polymer yield | • Decomposition by residual impurities (e.g., water) [1] [2]. • Inhibiting reactions with the catalyst precursor (e.g., ligand exchange) [3]. | • Rigorously dry solvents and reagents [2]. • Use "dry" co-catalysts (e.g., MAO free of excess TMA) to prevent unwanted ligand exchange that deactivates the metal center [3]. | | Uncontrolled Reaction / Runaway • Sudden temperature/pressure spike • Violent decomposition | • Pyrophoric ignition upon contact with air [4] [5]. • Explosive reaction with water [2]. • Clogging during transfer leading to spills [5]. | • Perform all handling under inert atmosphere (e.g., in a glovebox or using Schlenk techniques) [5]. • Use Luer-Lock syringes to prevent needle detachment [5]. • Dilute the reagent (e.g., in toluene or hexane) to lower freezing point and reduce reactivity [5]. | | Poor Polymer Product Quality • Broad molecular weight distribution • High levels of oxygenated compounds | • Auto-catalytic effect of residual catalysts (TEAL, TiCl₄) in the polymer matrix, initiating premature degradation and oxidation [1]. | • Implement post-polymerization deactivation steps (e.g., steam treatment) to remove catalyst residues [1]. • Characterize residual metal content (Ti, Al, Cl) in the polymer, as concentrations as low as 1-20 ppm Ti can have significant effects [1]. |

Safe Handling and Transfer Protocols for Pyrophoric Reagents

A key finding across multiple sources is that the improper transfer of pyrophoric aluminum alkyls is a major cause of incidents [5]. Here is a detailed protocol to mitigate this risk.

Start Start Transfer Procedure Prep 1. Syringe Preparation Use Luer-Lock syringe only Start->Prep CheckTemp 2. Check System Temperature Ensure temp > reagent freeze point Prep->CheckTemp Fill 3. Fill Syringe from Container CheckTemp->Fill InertGas1 4. Draw Inert Gas Plug Draw gas from container headspace Fill->InertGas1 Transfer 5. Transfer to Reaction Vessel Add to headspace, not into cold solution InertGas1->Transfer InertGas2 6. Draw Inert Gas Plug Draw gas from reactor headspace Transfer->InertGas2 Rinse 7. Rinse and Quench Syringe Insert needle into solvent flask InertGas2->Rinse End Procedure Complete Rinse->End

This workflow is based on a published incident where a syringe needle clogged because Trimethylaluminum (TMA) was exposed to a reaction vessel kept at -78 °C, far below TMA's freezing point of 15 °C. The researcher applied pressure, which caused the needle to separate from the syringe barrel, resulting in the reagent igniting upon contact with air [5].

Key protocol details:

  • Pre-Transfer: The use of a Luer-Lock syringe is critical to prevent accidental needle detachment [5]. Always check the freezing point of the reagent and ensure all parts of the system are above this temperature to prevent clogging [5].
  • During Transfer: The steps of drawing an inert gas plug before and after reagent delivery ensure that no active, pyrophoric reagent remains at the tip of the needle when it is exposed to air [5].
  • Post-Transfer: The syringe still contains residual active reagent and must be deactivated safely. Insert the needle into a small flask of an inert solvent like hexane or toluene to dilute the contents. This diluted reagent can then be safely quenched in isopropanol [5].

FAQs on Aluminum Alkyl Catalysts

Q1: Why does my catalyst solution sometimes ignite even though I'm working in a fume hood? The most common cause is the physical release of the reagent during transfer. As highlighted in the incident with TMA, a clogged needle can lead to separation and spillage [5]. Always use Luer-Lock syringes and be sensitive to any resistance when depressing the plunger. A release of reagent can also occur if the reagent is added to a system that is too cold, causing it to freeze and clog [5].

Q2: What are the dangerous incompatibilities I must avoid? Organoaluminum compounds are violently incompatible with a wide range of common substances [4] [2]:

  • Oxidizers: They ignite instantly on contact with air [4] and are pyrophoric even with cryogenic liquid oxygen [4].
  • Water & Alcohols: Interaction with liquid water is explosive [2]. They also react explosively with alcohols like methanol, ethanol, and isopropanol [2].
  • Chlorocarbons: Mixtures with compounds like chloroform and carbon tetrachloride can undergo uncontrolled and violent decomposition [2].

Q3: My catalytic system's performance is inconsistent between batches. What should I investigate? Focus on the presence of impurities and residuals:

  • Impurities: Minute traces of water or oxygen can deactivate your catalyst. Ensure all glassware is thoroughly dried and solvents are anhydrous [2].
  • Residual Catalysts: In polymer production, residual Ziegler-Natta catalysts (like TEAL and TiCl₄) in the polymer matrix can have an auto-catalytic effect, leading to premature polymer degradation and inconsistent results. Quantifying these residuals (Ti, Al, Cl) is crucial for troubleshooting [1].

References

tributylaluminum vs trimethylaluminum reactivity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Trimethylaluminum (TMA) Reactivity Profile

Trimethylaluminum (TMA, Al₂(CH₃)₆) is a highly reactive, pyrophoric organoaluminum compound that exists as a dimer [1]. Its reactivity is driven by the electron-deficient nature of the aluminum centers and the polarity of the Al-C bonds [2].

The table below summarizes key reactions and experimental observations for TMA.

Reaction Type Reagents/Conditions Products Formed Key Experimental Observations

| Pyrolysis [3] | Gas phase, 1.04 Torr, 25-800°C | Major: DMA (Al(CH₃)₂H), MMA (AlCH₃H₂), CH₃, C₂H₆ Intermediate: C-Al-C-Al-C structure | Onset of significant thermal decomposition occurs between 500-800°C; SVUV-PIMS used for detection [3]. | | Hydrolysis [1] | Water (H₂O) | Al₂O₃ + CH₄ | Violent, uncontrolled reaction; produces methane gas [1]. | | Controlled Hydrolysis [1] | Limited H₂O | Methylaluminoxane (MAO) [ \text{[AlMeO]}_n ] | A key industrial product used as a co-catalyst in olefin polymerization [1]. | | Alcoholysis [1] | Alcohols (e.g., ROH) | R₂AlOMe (dimethylaluminum alkoxide) + CH₄ | Proceeds via protonolysis; methane is evolved [1]. | | Aminolysis [1] | Amines (e.g., HNMe₂) | [ \text{[AlMe}_2\text{NMe}_2]}_2 ] (diamide dimer) + CH₄ | Similar to alcoholysis; yields a dimeric aluminum amide [1]. | | Reaction with Esters [2] | Methyl propionate, 1-3 equivalents TMA, toluene, -78°C to RT | 1:1 Ratio: 1:1 Adduct (1(TMA)) Excess TMA: Me₂AlOCEtMe₂ + Me₂AlOMe | With excess TMA, methylation occurs, forming alkoxides; NMR spectroscopy identified a symmetrical metallacycle intermediate (e.g., Me₄Al₂(μ₂-Me)(μ₂-OCEtMe₂)) [2]. | | Adduct Formation [1] | Lewis Bases (e.g., R₃N, DABCO) | R₃N·AlMe₃ | Forms stable adducts that are safer to handle; quantifies TMA's strength as a hard Lewis acid [1]. |

Detailed Experimental Protocols

For critical TMA reactions, the experimental methodologies are outlined below.

Protocol 1: Gas-Phase Pyrolysis of TMA

This protocol is based on experiments using Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry (SVUV-PIMS) [3].

  • Objective: To determine the pyrolysis temperature and identify decomposition products.
  • Setup: The TMA vapor, carried by nitrogen gas, is introduced into a high-temperature flow reactor.
  • Conditions: Pressure is maintained at approximately 1.04 Torr. The temperature is increased from room temperature to 800°C.
  • Analysis: The gas stream exiting the reactor is analyzed by SVUV-PIMS. This technique uses tunable photon energy to ionize molecules and a mass spectrometer to separate and detect them, allowing for precise identification of pyrolysis intermediates and products like DMA and MMA.
  • Key Finding: The study established that the main thermal decomposition occurs between 500°C and 800°C [3].
Protocol 2: Reaction of TMA with an Ester

This protocol models the stepwise reaction of TMA with methyl propionate [2].

  • Objective: To elucidate the mechanism and intermediates of the TMA-ester reaction.
  • Setup and Conditions:
    • TMA in toluene is added dropwise to methyl propionate under a nitrogen atmosphere at -78°C.
    • The reaction mixture is warmed to room temperature and stirred for 2 hours.
  • Analysis:
    • ¹H NMR Spectroscopy: Used to monitor reaction progress. Key signals include:
      • Me₂AlOMe (3): δ H = -0.59 ppm and 3.06 ppm.
      • Adduct 2(TMA): A distinctive signal at δ H = 0.09 ppm is assigned to a bridging methyl group (Al-μ₂-CH₃-Al) in a four-membered metallacycle.
    • Stoichiometry Variation: Experiments with 1:1, 2:1, and 3:1 TMA-to-ester ratios confirm that adduct formation dominates at 1:1, while alkylation to form alkoxides requires excess TMA [2].

Reactivity Comparison Framework

Without direct experimental data for TBA, the reactivity differences can be inferred based on organic group properties:

Feature Trimethylaluminum (TMA) Tributylaluminum (TBA) (Inferred)
Alkyl Group Methyl (CH₃-) Butyl (C₄H₉-)
Steric Hindrance Low High
Thermal Stability Decomposes at 500-800°C [3] Expected to be lower
Nucleophilic Attack More susceptible Less susceptible
Lewis Acidity Strong, "hard" acid Weaker due to electron-donation and shielding

The following diagram illustrates the logical relationship between alkyl group structure and its impact on reactivity, which underpins the comparison between TMA and TBA.

Start Alkyl Group Structure Sterics Steric Bulk Start->Sterics Electronics Electronic Effects Start->Electronics Steric_Details Larger groups (Butyl) create more shielding around the Al center Sterics->Steric_Details Electronic_Details Longer alkyl chains (Butyl) are better electron donors via inductive effect Electronics->Electronic_Details Reactivity Reactivity Outcomes Reactivity_Details Lower Lewis Acidity Slower reaction with substrates Lower Thermal Stability Reactivity->Reactivity_Details Steric_Details->Reactivity Electronic_Details->Reactivity

Key Insights for Professionals

  • TMA in Drug Development: While TMA itself is not typically a drug substance, it is crucial in materials science for depositing thin-film aluminum oxide (Al₂O₃) via chemical vapor deposition (CVD) or atomic layer deposition (ALD). These films can be used in specialized lab-on-a-chip devices or sensor platforms [1].
  • Handling and Safety: Both TMA and TBA are pyrophoric (ignite spontaneously in air) and react violently with water, acids, alcohols, and halogens [1]. TMA's adducts with Lewis bases like DABCO are safer alternatives for some synthetic applications [1].
  • Data Gap on TBA: The lack of direct comparative data presents a significant research opportunity. Future experimental work could focus on quantitatively comparing pyrolysis profiles, Lewis acidity, and reaction kinetics with standard substrates.

References

tributylaluminum vs triethylaluminum Lewis acidity

Author: Smolecule Technical Support Team. Date: February 2026

Properties of Triethylaluminum (TEAL)

The table below summarizes the key properties of Triethylaluminum as found in the search results.

Property Description
Chemical Formula Typically exists as a dimer, Al₂(C₂H₅)₆ [1].
State & Appearance Colorless liquid [1].
Role & Acidity Acts as a Lewis acid, commonly used as a co-catalyst [1] [2].
Key Industrial Applications Co-catalyst in Ziegler-Natta olefin polymerization; precursor to fatty alcohols; reagent in organic/organometallic synthesis; pyrophoric ignitor [1].
Safety & Reactivity Highly pyrophoric (ignites spontaneously in air) and reacts violently with water, acids, alcohols, and oxidizers [1].

Experimental Context and Protocols

While the search results do not contain a direct experimental protocol for comparing the Lewis acidity of different trialkylaluminum compounds, they do provide context for how their acidity is studied and utilized.

  • Analysis of Lewis Acidic Sites: Advanced studies on methylaluminoxane (MAO), a cocatalyst related to TMA, use Density Functional Theory (DFT) calculations to model the behavior of different Lewis acidic sites. These computational methods help rationalize experimental observations, such as the ability of these compounds to release cationic aluminum fragments, which is crucial for activating catalysts [2].
  • Application in Synthesis: Triethylaluminum is reported to react with secondary amines to form Lewis acid-base adducts. The general protocol involves combining the two compounds under an inert atmosphere (e.g., using Schlenk or vacuum-line techniques) [3]. Subsequent thermolysis (heating) of these adducts can yield aminoalane dimers, which are potential precursors for aluminum nitride thin films [3].
  • Quantifying Acidity: For strong Lewis acids, Fluoride Ion Affinity (FIA) is a key metric for quantifying strength. Although not reported for TEAL or TBA, one study calculated the FIA for a different aluminum-based Lewis superacid, Al(OC(CF₃)₃)₃, at 547 kJ mol⁻¹ for comparison [4]. The experimental Gutmann-Beckett method was also mentioned as a way to probe Lewis acidity experimentally [4].

Practical Workflow for Handling

Handling pyrophoric and air-sensitive materials like triethylaluminum requires strict safety protocols. The following diagram outlines the core workflow for their safe use in a research setting.

Start Start Experiment Prep Preparation Phase Start->Prep Step1 Review MSDS and Standard Procedures Prep->Step1 Step2 Ensure Inert Atmosphere (Glove Box/Schlenk Line) Step1->Step2 Step3 Assemble Dry/Solvent-Free Apparatus Step2->Step3 Exec Execution Phase Step3->Exec Step4 Perform Reaction/Synthesis under Inert Conditions Exec->Step4 Step5 Monitor Reaction (Temperature/Color Change) Step4->Step5 Cleanup Post-Experiment Phase Step5->Cleanup Step6 Quench Reagents & Clean Equipment Following Safety Protocols Cleanup->Step6 Step7 Properly Dispose of Waste and By-products Step6->Step7

References

Key Organoaluminum Compounds and Their Reactivity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes notable organoaluminum compounds and their reported catalytic performance in specific reactions, as found in the recent scientific literature. This can form the basis for a performance comparison.

Compound / System Name Type / Key Feature Reaction Tested Reported Performance / Outcome Conditions
L1AlH2 (1) [1] Aluminum hydride complex Monohydroboration of carbodiimides 96% conversion of DippN=C=NDipp 4 mol% catalyst, 70°C, 4 hrs, solvent-free
L2AlH2(NMe3) (2) [1] Aluminum hydride complex (Schiff base) Monohydroboration of carbodiimides Produced monohydroborated N-borylformamidine Mild, solvent-free conditions
L3AlH (3) [1] Aluminum hydride complex Monohydroboration of carbodiimides Produced monohydroborated N-borylformamidine Mild, solvent-free conditions
L4AlH(NMe3) (4) [1] Aluminum hydride complex Monohydroboration of carbodiimides Afforded C-borylformamidine product (different selectivity) Mild, solvent-free conditions
L1AlMe2 (5) [1] Aluminum alkyl complex Monohydroboration of carbodiimides Produced monohydroborated N-borylformamidine Mild, solvent-free conditions
Cp₂ZrCl₂-XAlBuᵢ₂ [2] Zirconocene-Aluminum Bimetallic Hydro-, Carbo-, and Cycloalumination of alkenes High substrate conversion and selectivity Milder conditions due to catalysis
i-Bu₃Al(TMP)Li [3] Lithium Aluminate Base Directed C-H bond metalation of arenes High functional group tolerance (OMe, ester, CN, I) Enables metalation without halogen exchange

Experimental Workflows in Research

While the search results do not contain step-by-step protocols for quality control, they detail common synthetic and catalytic methodologies in research. The following workflows outline these general processes.

Workflow 1: Synthesis of Organoaluminum Catalysts

Many advanced organoaluminum catalysts, particularly hydride complexes, are synthesized by reacting an organic ligand precursor with an aluminum source.

Start Start: Reaction Setup A Dissolve organic ligand (e.g., Schiff base, β-diketiminato) in dry toluene Start->A B Cool reaction mixture to 0°C A->B C Slowly add aluminum source (e.g., H₃Al⋅NMe₃, AlR₃) B->C D Warm to room temperature and stir for several hours C->D E Work-up: Filter and concentrate D->E F Crystallize from hexane/toluene E->F G Characterize product via: NMR, X-ray crystallography F->G End End: Characterization G->End

Workflow 2: Catalytic Hydroboration Protocol

A common application for organoaluminum compounds is the catalytic hydroboration of unsaturated bonds, such as carbodiimides.

Start Start: Catalytic Reaction A In an inert atmosphere glovebox Start->A B Charge reactor with carbodiimide substrate and organoaluminum catalyst (e.g., 1-5) A->B C Add pinacolborane (HBpin) (typically 1.1 equivalents) B->C D Stir reaction at target temperature (e.g., 70°C), solvent-free C->D E Monitor reaction completion via NMR spectroscopy D->E F Isolate and purify product E->F G Analyze product via: NMR, MS, X-ray crystallography F->G End End: Product Analysis G->End

References

Quantitative Comparison of TMA and TEAL Thermal Stability

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available experimental data on the thermal decomposition of Trimethylaluminum (TMA) and Triethylaluminum (TEAL).

Compound Formula Decomposition Onset/Context Major Decomposition Products Experimental Method
Trimethylaluminum (TMA) [1] Al₂(CH₃)₆ Starts at 500°C (in a flow system at 1.04 Torr) [1] DMA (Al(CH₃)₂H), MMA (Al(CH₃)H₂), CH₃, CH₄, C₂H₆, C₂H₄ [1] Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry (SVUV-PIMS)
Triethylaluminum (TEAL) [2] Al₂(C₂H₅)₆ >200°C (decomposes to ethylene and hydrogen) [3] Ethylene, Hydrogen [3] Information from chemical properties database; specific method not detailed.

Detailed Experimental Protocol for TMA Pyrolysis

For researchers looking to replicate the key findings on TMA, the experimental setup and procedure are as follows [1]:

  • Apparatus: The pyrolysis was investigated using Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry (SVUV-PIMS).
  • Reactor: A flow reactor (alumina tube, 40 cm long, 1 mm inner diameter) was used.
  • Procedure:
    • TMA vapor was carried into the pyrolysis chamber by a nitrogen carrier gas (100 sccm flow rate).
    • The pressure in the reactor was maintained at 1.04 Torr.
    • The reactor temperature was increased from room temperature to 500°C.
    • The gaseous products from the reactor were formed into a molecular beam via a quartz nozzle and a skimmer.
    • These products were then photoionized by the SVUV light in the ionization chamber.
    • The resulting ions were analyzed by a reflection time-of-flight mass spectrometer (TOF-MS).
  • Key Observations: At temperatures from 25°C to 500°C, reactions involving dimeric TMA decomposition and methyl removal were observed. The main thermal decomposition products identified were Dimethylaluminum hydride (DMA), Monomethylaluminum hydride (MMA), and methyl radicals.

This process is illustrated in the workflow below:

G Start Start: TMA in N₂ Carrier Gas R1 Flow Reactor (40 cm Alumina Tube) Temperature: Up to 500°C Pressure: 1.04 Torr Start->R1 R2 Decomposition Products Formed R1->R2 R3 Molecular Beam Formation (Quartz Nozzle & Skimmer) R2->R3 R4 Photoionization Chamber (SVUV Light) R3->R4 R5 Mass Analysis (Reflection Time-of-Flight MS) R4->R5 End Detection & Identification of Products (e.g., DMA, MMA, CH3) R5->End

Key Structural and Reactivity Insights

The thermal behavior of these compounds is closely linked to their structure and bonding:

  • Dimeric Structure: Simple trialkylaluminum compounds like TMA and TEAL typically exist as dimers (e.g., Al₂(CH₃)₆ and Al₂(C₂H₅)₆) [2]. The structure features two bridging alkyl groups and terminal alkyl groups [4].
  • Thermal Cleavage: A key step in their thermal decomposition is the cleavage of the relatively weak Al-Al bridge bond. At higher temperatures, the dimers can dissociate into monomers, which influences their reactivity and decomposition pathways [2].
  • Reaction with Functional Groups: TMA is highly reactive and can form stable adducts with esters even at low temperatures. When using excess TMA, it can further react to methylate the carbonyl group, leading to the formation of dimethylaluminum alkoxides [4].

References

Spectroscopic Techniques for Organoaluminum Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key spectroscopic methods used for characterizing organoaluminum compounds like TMA, which can be directly applied to tributylaluminum.

Technique Key Measurables Primary Applications in Analysis Example from Literature (TMA)
Nuclear Magnetic Resonance (NMR) [1] Chemical shift (δ in ppm) of (^1\text{H}), (^{13}\text{C}), (^{27}\text{Al}); Integration ratios; Signal multiplicity. Identifying molecular structures (e.g., Me(_4)Al(_2)(μ(_2)-Me)(μ(_2)-OR) motif); Quantifying reaction products and intermediates; Observing adduct formation and ligand exchange. Used to identify a symmetrical metallacycle, Me(_4)Al(_2)(μ(_2)-Me)(μ(_2)-OCEtMe(_2)), in solution [1].
Fourier-Transform Infrared (FTIR) [2] Wavenumber (cm(^{-1})), intensity, and shape of absorption bands (e.g., Al-C, Al-O stretches). Probing surface species and reaction mechanisms; Identifying changes in ligands (e.g., chloro to methyl); Studying interactions with supports like silica. Used to study the interaction of [(Cp)(_2)ZrCl(_2)] and TMA with a silica surface, observing new vibrational bands [2].
Ultraviolet-Visible (UV-Vis) Spectroscopy [2] Absorption wavelength (nm) and intensity; Diffuse Reflectance Spectroscopy (DRS) for surfaces. Investigating changes in the coordination sphere of metals; Identifying the formation of cationic and other active species. Revealed changes in the Zr coordination sphere and formation of different surface species on TMA-modified silica [2].
Mass Spectrometry (MS) [3] Mass-to-charge ratio (m/z) of ions and their abundance. Determining pyrolysis temperature and pathways; Identifying gas-phase decomposition products (e.g., DMA, MMA). Used with synchrotron vacuum ultraviolet photoionization (SVUV-PIMS) to identify TMA pyrolysis products like Al, DMA, and MMA [3].
Advanced Nanoscale Techniques (e.g., AFM-IR) [4] Photothermal induced resonance amplitude (nm); Nanoscale spatial resolution (< 20 nm). Performing chemical analysis at the nanoscale, overcoming the diffraction limit of conventional IR; Mapping chemical composition. Not specifically applied to TMA in results, but is a leading method for nanoscale IR spectroscopy of materials [4].

Detailed Experimental Protocols

The methodologies below are derived from the studies on TMA and represent robust approaches you can implement for tributylaluminum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This is a powerful technique for elucidating the structure and composition of organoaluminum compounds in solution.

  • Sample Preparation: All manipulations must be performed under a strictly inert atmosphere (e.g., nitrogen or argon glovebox) due to the high reactivity of Al-C bonds with air and moisture [1]. The analyte is typically dissolved in a dry, deuterated solvent like toluene-d(_8).
  • Data Acquisition:
    • (^1\text{H}) NMR: This is used to identify the chemical environment of organic ligands. For TMA, characteristic signals for Al-Me groups are observed between δ = -0.3 to -0.6 ppm. The ratio of signals can reveal stoichiometry, such as a 1:4 ratio indicating terminal versus bridging methyl groups [1].
    • (^{27}\text{Al}) NMR: This provides direct insight into the aluminum coordination environment. A broad signal around δ = 156 ppm is indicative of a four-coordinate aluminum center [1].
  • Data Interpretation: Spectra are analyzed for chemical shifts, signal integration, and multiplicity to propose molecular structures and identify intermediates in reactions.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is ideal for studying surface reactions and the vibrational modes of molecular functional groups.

  • Sample Preparation:
    • For surface studies, a support material like silica is calcined (e.g., at 200-400°C under nitrogen) to create a defined surface of isolated silanol groups. The organoaluminum compound is then introduced via vapor sublimation or solution impregnation inside an inert atmosphere chamber [2].
    • For solution studies, the compound can be analyzed as a neat film between salt plates in a sealed, air-free cell.
  • Data Acquisition: Spectra are collected over a relevant range (e.g., 4000-400 cm(^{-1})). For TMA on silica, the focus is on the disappearance of O-H bands (~3740 cm(^{-1})) and the appearance of new bands related to Al-C and Al-O bonds [2].
  • Data Interpretation: Changes in the spectrum indicate successful reaction with the surface. For example, a decrease in silanol band intensity and the emergence of Al-O-Si bonds confirm grafting of the aluminum complex to the silica.
Mass Spectrometry (MS) for Pyrolysis Studies

This method is key to understanding the thermal decomposition behavior of these compounds.

  • Experimental Setup: The sample is vaporized and introduced into a pyrolysis chamber (e.g., at 1.04 Torr pressure). The temperature is increased (e.g., from 25°C to 500°C) [3].
  • Ionization and Detection: A technique like Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry (SVUV-PIMS) is used. Tunable VUV light minimizes fragmentation, allowing for clearer identification of primary pyrolysis products [3].
  • Data Analysis: The mass-to-charge ratios (m/z) are monitored as a function of temperature. The emergence of specific ions (e.g., for TMA, signals corresponding to DMA, MMA, Al, and methyl radicals) and their intensity changes pinpoint the onset of decomposition and the main reaction pathways [3].

Workflow for Spectroscopic Characterization

The diagram below outlines a logical workflow for characterizing an organoaluminum compound like tributylaluminum using the techniques discussed.

cluster_prep Sample Preparation (Inert Atmosphere) cluster_primary Primary Analysis cluster_specialized Specialized & Advanced Analysis Start Organoaluminum Sample Prep Prepare Sample Start->Prep NMR NMR Spectroscopy Prep->NMR FTIR FTIR Spectroscopy Prep->FTIR Key1 Molecular Structure & Stoichiometry NMR->Key1 confirms Key2 Functional Groups & Ligand Identity FTIR->Key2 confirms MS Mass Spectrometry (e.g., Pyrolysis) Key1->MS End Comprehensive Material Profile Key1->End Key2->MS Key2->End Key3 Thermal Stability & Decomposition Pathway MS->Key3 reveals Nano Nanoscale Analysis (e.g., AFM-IR) Key4 Nanoscale Chemical Distribution Nano->Key4 reveals Key3->End Key4->End

References

reducing strength tributylaluminum versus other aluminum alkyls

Author: Smolecule Technical Support Team. Date: February 2026

Aluminum Alkyls in Overview

Aluminum alkyls are organometallic compounds with a central aluminum atom bonded to organic groups. They are highly reactive and are primarily used as catalysts, co-catalysts, and reagents in industrial and research chemistry [1] [2].

The table below summarizes common aluminum alkyls and their primary applications, which helps contextualize their different reactive roles.

Compound Name Primary Applications & Characteristics
Triethyl Aluminum (TEAL) Major co-catalyst for producing polypropylene and polyethylene [2].
Diethylaluminum Chloride (DEAC) Catalyst component in Ziegler-Natta systems for olefin polymerizations [2].
Diisobutylaluminum Hydride (DIBAL-H) Used in organic synthesis as a reducing agent [1] [2].
Trimethyl Aluminum (TMA) Used in chemical processes and as a precursor for aluminum oxide films in semiconductors [3] [4].
Tri-n-butyl Aluminum Used in production of high-density polyethylene and as a reducing agent [2].
Triisobutyl Aluminum Catalyst in production of polypropylene and other polymers [2].

Insights into Reactivity and Experimental Approaches

While a direct comparison is unavailable, the search results provide insights into how these compounds react, which is key to understanding their reducing behavior.

  • Reaction with Esters: A study on Trimethylaluminum (TMA) shows it reacts with esters like methyl propionate. With one equivalent of TMA, a Lewis acid-base adduct is formed. With excess TMA, the reaction proceeds to break the carbonyl bond, expelling methoxide and generating a ketone intermediate, which is then methylated to form a tertiary alkoxide [3]. This demonstrates the strong alkylating and nucleophilic capability of aluminum alkyls.
  • Mechanism Workflow: The diagram below outlines the general reaction workflow of an aluminum alkyl with an ester, illustrating the progression from adduct formation to ketone intermediate and final alkoxide product.

G Ester Ester 1:1 Reaction 1:1 Reaction Ester->1:1 Reaction Adduct Adduct Excess AlR₃ Excess AlR₃ Adduct->Excess AlR₃ Ketone Ketone Alkoxide Alkoxide Ketone->Alkoxide  AlR₃ (addition) 1:1 Reaction->Adduct 1 eq. AlR₃ Excess AlR₃->Ketone >1 eq. AlR₃ (elimination)

References

tributylaluminum toxicity compared other organometallics

Author: Smolecule Technical Support Team. Date: February 2026

Trimethylaluminum (TMA): Toxicity and Hazards

The table below summarizes the key toxicity and hazard information for Trimethylaluminum, a common organoaluminum compound.

Aspect Description and Quantitative Data
Toxicity Profile Corrosive; damages respiratory tract (can cause fatal pulmonary edema), skin, eyes, and mucous membranes. Reacts violently with tissue moisture [1].
Systemic Toxicity Targets central nervous system and bone. Binds to dietary phosphorus, causing osteomalacia. Neurotoxicity mechanisms include altered protein function and increased blood-brain barrier permeability [2].
Exposure Routes Inhalation, oral, and skin/eye contact [2] [1].
Airborne Exposure Limit TLV-TWA: 2 mg (Al)/m³ (ACGIH) [1].
Flammability Pyrophoric: ignites spontaneously in air (even as a solid). Flash Point: -18 °C [1].

TMA Safety and Handling Protocols

Handling TMA requires strict safety protocols due to its extreme reactivity [1].

  • Personal Protective Equipment (PPE): Wear safety glasses, impermeable gloves, and a fire-retardant lab coat.
  • Atmosphere: Handle only under an inert atmosphere (e.g., argon or nitrogen in a glove box).
  • Emergency Procedures:
    • Skin Contact: Immediately wash with soap and water; remove contaminated clothing.
    • Eye Contact: Flush with copious water for at least 15 minutes while lifting eyelids; seek immediate medical attention.
    • Spills: Evacuate area and use dry chemical powder (e.g., bicarbonate, Met-L-X) or inert agents like sand to extinguish fire. Never use water or CO₂ extinguishers.
  • Waste Disposal: Place excess material in a container under an inert atmosphere for professional disposal. Experienced personnel can cautiously destroy small quantities by slow addition of t-butanol to a toluene solution under inert atmosphere [1].

Safer Alternative Organoaluminum Reagents

Research is actively developing safer alternatives to TMA, particularly for applications like amide bond formation and Atomic Layer Deposition (ALD).

  • DABAL-Me3: This compound is a white solid that is much easier and safer to handle than pyrophoric liquid TMA. It has been effectively used for amide bond formation directly from esters under flow-through conditions [3].
  • New Aluminum Complexes: Research explores low molecular weight aluminum complexes using amino/imine ligands as potential TMA replacements in industrial processes like ALD. These seek to maintain performance while improving stability and reducing pyrophoricity [4].

Experimental Hazard Assessment Workflow

The following diagram outlines the key decision points and procedures for safely handling pyrophoric organoaluminum compounds like TMA in a laboratory setting, based on established safety protocols [1].

G Start Start: Plan Work with Organoaluminum Compounds InertAtmosphere Ensure and verify inert atmosphere Start->InertAtmosphere PPE Don Required PPE: Safety Glasses, Impermeable Gloves, Fire-Retardant Lab Coat InertAtmosphere->PPE SpillPlan Place dry chemical extinguisher and sand nearby PPE->SpillPlan ConductWork Conduct experimental work SpillPlan->ConductWork Emergency Emergency? ConductWork->Emergency SkinContact Skin/Eye Contact Emergency->SkinContact Yes (Exposure) SpillFire Spill or Fire Emergency->SpillFire Yes (Spill/Fire) Waste Deactivate and dispose waste under inert atmosphere Emergency->Waste No Wash Wash area thoroughly with water. Seek medical attention. SkinContact->Wash Extinguish Use dry chemical extinguisher or sand. DO NOT USE WATER. SpillFire->Extinguish

References

tributylaluminum industrial applications versus alternatives

Author: Smolecule Technical Support Team. Date: February 2026

Trimethylaluminum (TMA) Overview and Market Landscape

Trimethylaluminum (TMA) is a highly reactive organoaluminum compound that serves as a critical precursor and catalyst in high-tech industries [1] [2]. The global market for TMA is experiencing significant growth, projected to rise from approximately $308.4 million in 2025 to $656.3 million by 2033, reflecting a compound annual growth rate (CAGR) of 9.9% [1] [3].

The table below summarizes the key drivers, restraints, and future opportunities for the TMA market.

Aspect Analysis
Key Market Drivers Growing demand from the semiconductor and electronics industries; expansion in renewable energy (thin-film solar cells); use as a catalyst for polymers [1] [2].
Primary Market Restraints Stringent safety and environmental regulations due to its pyrophoric and reactive nature; high production costs; limited availability of high-purity grades [1].
Emerging Opportunities Development of Electronic Grade TMA (EGTMA) for advanced semiconductors; expanding applications in pharmaceutical synthesis and atomic layer deposition (ALD) techniques [1] [2].

Industrial Applications of Trimethylaluminum (TMA)

TMA's value stems from its unique properties, including high reactivity and the ability to form strong bonds with various substrates [1]. Its applications span several advanced industrial sectors.

Application Area Specific Use & Role of TMA
Semiconductor & Electronics Key precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) for depositing thin films of aluminum oxide and aluminum nitride on wafers. Essential for manufacturing LEDs, laser diodes, and some solar cells [1] [4] [2].
Polymer & Chemical Manufacturing Used as a catalyst, particularly in the polymerization of olefins to produce plastics. Also acts as a reagent in the synthesis of fine and specialty chemicals [1] [2].
Pharmaceuticals Serves as a reagent in the synthesis of pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs). Its role in developing advanced drug delivery systems is also being explored [2].

Experimental Insights into TMA Decomposition

For researchers, understanding the decomposition behavior of TMA is crucial for optimizing processes like MOCVD. The following experimental protocol and findings provide key quantitative data.

Experimental Protocol [4]:

  • Objective: To determine the pyrolysis (thermal decomposition) temperature and products of TMA.
  • Methodology: The study used Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry (SVUV-PIMS).
  • Procedure: TMA vapor in a carrier gas (Nitrogen) was introduced into a high-temperature flow reactor. The resulting species were analyzed by the mass spectrometer as the temperature was increased from room temperature to 500°C.

Key Findings & Data [4]:

  • Decomposition Onset: The main thermal decomposition of TMA was observed to start at approximately 380°C.
  • Major Products: The primary decomposition products identified were Dimethylaluminum (DMA), Monomethylaluminum (MMA), and methyl radicals (CH₃).
  • Low-Temperature Reaction: At lower temperatures (up to 500°C), decomposition of the TMA dimer and methyl removal reactions were also observed.

The workflow of this experiment is summarized in the following diagram:

Start Start: TMA Pyrolysis Experiment Step1 Vaporize TMA with N₂ Carrier Gas Start->Step1 Step2 Introduce into High-Temp Flow Reactor Step1->Step2 Step3 Heat Reactor (Ramp to 500°C) Step2->Step3 Step4 Analyze Output with SVUV-PIMS Step3->Step4 Finding1 Onset Temp: ~380°C Step4->Finding1 Finding2 Key Products: DMA, MMA, CH₃ Step4->Finding2

Critical Safety Considerations for Organoaluminum Compounds

While detailed safety data for tributylaluminum is limited in the search results, one source highlights its extreme hazards, which are typical for pyrophoric organoaluminum compounds [5]. The table below outlines these critical safety hazards.

Hazard Type Description

| Reactivity Alerts | Pyrophoric: Ignites spontaneously upon contact with air [5]. Water-Reactive: Reacts violently with water, producing flammable gases [5]. | | Recommended Response | Do NOT use water or foam for firefighting. Use dry sand, dry chemical, or other specialized class D extinguishers [5]. Immediate Precautions: Isolate spill or leak area in all directions for at least 50 meters (150 feet) for liquids [5]. |

References

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Physical Description

Tri-n-butylaluminum appears as a colorless to light-yellow colored liquid. Likely to cause burns on contact with skin, eyes or mucous membranes. Fumes pose a serious inhalation hazard.
Liquid

Color/Form

Colorless liquid

Boiling Point

110 °C @ 0.4 kPa

Density

0.823 g/mL @ 20 °C

Melting Point

-26.7 °C (Freezing point)

UNII

6VB9URN2FA

GHS Hazard Statements

Aggregated GHS information provided by 118 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (74.58%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

1116-70-7

Wikipedia

Tributylaluminium

Use Classification

Fire Hazards -> Flammable - 4th degree, Reactive - 3rd degree

Methods of Manufacturing

Exchange reaction of butene-1 & isobutyl aluminum.
REACTION OF ALUMINUM, HYDROGEN, & 1-BUTENE BY THE ZEIGLER CATALYZED PROCESS.
The trialkylaluminums are prepared from aluminum, hydrogen and olefins; this improved "direct synthesis" was developed by Ziegler and co-workers. /Trialkylaluminums/

General Manufacturing Information

Aluminum, tributyl-: ACTIVE

Storage Conditions

Extremely reactive with air, moisture and compounds containing active hydrogen and therefore must be kept under a blanket of inert gas. /Aluminum alkyls/
In general, materials ... toxic as stored or which can decompose into toxic components ... Should be stored in cool ... ventilated place, out of ... sun, away from ... fire hazard ... be periodically inspected and monitored. Incompatible materials should be isolated ...
All possibility of contact with water must be avoided. Solution containing not more than 20% of these compounds in non-reactive solvents, however, can be handled without risk of spontaneous ignition. /Aluminum alkyls/
Must be stored in an inert atmosphere; sensitive to oxidation and hydrolysis in air. /Trialkylaluminums/
Separate from air, water, halocarbons, alcohols. Store in a cool, dry, well-ventilated location. Outside or detached storage is preferred. Inside storage should be in a standard flammable liquid storage warehouse, room, or cabinet. /Aluminum alkyls/

Stability Shelf Life

Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/
Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/

Dates

Last modified: 08-15-2023

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